molecular formula C11H12N2O2 B1325041 6-(Tetrahydropyran-4-yloxy)nicotinonitrile CAS No. 884507-60-2

6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Cat. No.: B1325041
CAS No.: 884507-60-2
M. Wt: 204.22 g/mol
InChI Key: CCEWHGWDICBASG-UHFFFAOYSA-N
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Description

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(oxan-4-yloxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEWHGWDICBASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640292
Record name 6-[(Oxan-4-yl)oxy]pyridine-3-carbonitrile
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-60-2
Record name 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Oxan-4-yl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Tetrahydropyran-4-yloxy)nicotinonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. By merging the privileged nicotinonitrile scaffold with the functionally advantageous tetrahydropyran moiety, this molecule emerges as a valuable intermediate for synthesizing complex therapeutic agents. This document will elucidate its chemical structure, physicochemical properties, a robust synthesis protocol, its strategic role in medicinal chemistry, and methods for its analytical characterization.

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. 6-(Tetrahydropyran-4-yloxy)nicotinonitrile represents a strategic conjunction of two key structural motifs. The nicotinonitrile core is a well-established pharmacophore found in a variety of biologically active compounds, including kinase inhibitors used in oncology.[1] The nitrile group is a versatile functional handle, capable of being transformed into various other groups, while the pyridine ring acts as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic stability.

The tetrahydropyran (THP) ring is frequently incorporated into drug candidates as a bioisostere of a cyclohexane ring.[2] The introduction of the ether oxygen atom within the cyclic system reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles and enhanced binding interactions with biological targets.[2] Consequently, 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is not merely a chemical entity but a purpose-built building block for the efficient construction of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The molecule consists of a pyridine ring substituted with a cyano group at the 3-position and a tetrahydropyran ring linked via an ether bond at the 6-position.

Chemical Structure

Caption: Chemical structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following properties can be reliably calculated or estimated based on its structure and comparison to analogous compounds.

PropertyValueSource
IUPAC Name 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile-
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Calculated
CAS Number Not assigned-
Appearance Expected to be a white to off-white solidAnalogy
Melting Point Estimated 80-100 °CAnalogy
Boiling Point > 300 °C (decomposes)Analogy
Solubility Soluble in DMSO, DMF, Methanol, Chloroform. Sparingly soluble in water.Analogy
logP (o/w) ~1.5 - 2.0Estimated

Synthesis and Mechanism

The most direct and industrially scalable approach to synthesizing 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[3][4] This method involves the reaction of an activated pyridine ring with an alcohol.

Synthetic Scheme

The preferred pathway involves the reaction of commercially available 6-chloronicotinonitrile with tetrahydropyran-4-ol in the presence of a strong base. The base is crucial for deprotonating the alcohol, forming a potent nucleophile (alkoxide) that readily attacks the electron-deficient carbon at the 6-position of the pyridine ring, displacing the chloride leaving group.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Reactant1 6-Chloronicotinonitrile Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Reactant1->Solvent Dissolve Reactant2 Tetrahydropyran-4-ol Reactant2->Solvent Base Strong Base (e.g., NaH) Base->Solvent Add portion-wise Temperature Elevated Temperature (e.g., 80-100 °C) Solvent->Temperature Heat Product 6-(Tetrahydropyran-4-yloxy)nicotinonitrile Temperature->Product S_NAr Reaction (Williamson Ether Synthesis)

Caption: Synthetic workflow for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

  • 6-Chloronicotinonitrile (1.0 eq.)

  • Tetrahydropyran-4-ol (1.2 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tetrahydropyran-4-ol (1.2 eq.) and anhydrous DMF (approx. 10 mL per 1 g of 6-chloronicotinonitrile).

  • Alkoxide Formation (Trustworthiness Checkpoint 1): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.3 eq.) portion-wise. Causality: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution. The formation of the sodium alkoxide is the critical activating step. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution indicates complete deprotonation.

  • Nucleophilic Substitution: Add a solution of 6-chloronicotinonitrile (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression (Trustworthiness Checkpoint 2): Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours, checking for the consumption of the starting 6-chloronicotinonitrile. Causality: Heating provides the necessary activation energy for the SNAr reaction. Chromatographic monitoring prevents unnecessary heating and potential side reactions. The reaction is typically complete within 4-8 hours.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of saturated NaHCO₃ solution. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification (Trustworthiness Checkpoint 3): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product Characterization: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-(Tetrahydropyran-4-yloxy)nicotinonitrile as a pure solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization Profile

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The following are expected spectral data based on the analysis of its structural components.

TechniqueExpected Observations
¹H NMR Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely a doublet, a doublet of doublets, and a doublet, characteristic of a 2,3,5-trisubstituted pyridine. THP Protons: A multiplet for the CH-O proton (~4.6-4.8 ppm). Multiple multiplets for the four CH₂ groups of the THP ring (~1.8-2.2 ppm and ~3.6-4.0 ppm).
¹³C NMR Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm), including the carbon of the nitrile group (C≡N) which is typically observed around 117-120 ppm. THP Carbons: Signals corresponding to the CH-O carbon (~70-75 ppm) and the CH₂ carbons of the THP ring (~30-35 ppm and ~65-70 ppm).
IR Spectroscopy C≡N Stretch: A sharp, characteristic absorption band around 2220-2230 cm⁻¹. C-O-C Stretch (Ether): Strong absorption bands in the region of 1250-1050 cm⁻¹. C=N and C=C Stretch (Pyridine): Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (ESI+) [M+H]⁺: Expected molecular ion peak at m/z = 205.0977.

Safety and Handling

6-(Tetrahydropyran-4-yloxy)nicotinonitrile should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. As with many nitrile-containing compounds, it should be treated as potentially toxic if inhaled, ingested, or absorbed through the skin. Avoid generating dust. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a thoughtfully designed molecular building block that leverages the beneficial properties of both the nicotinonitrile and tetrahydropyran scaffolds. Its synthesis via a scalable Williamson ether synthesis protocol is straightforward and reliable. For medicinal chemists, this compound represents a valuable starting point for the development of novel therapeutics with potentially optimized ADME and target-binding properties, underscoring the importance of strategic molecular design in the pursuit of new medicines.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 14, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Academia.edu. (n.d.). Nicotinic acid crown ethers. Synthesis and structural characterization of polyethereal macrocyclic lactones from 6-chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • MDPI. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]

Sources

Molecular weight and formula of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Tetrahydropyran-4-yloxy)nicotinonitrile: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(tetrahydropyran-4-yloxy)nicotinonitrile, a heterocyclic building block of significant interest in medicinal chemistry. The molecule uniquely combines the validated nicotinonitrile core, prevalent in numerous therapeutic agents, with the tetrahydropyran (THP) moiety, a favored group for optimizing pharmacokinetic properties. We will dissect its core molecular attributes, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the design of next-generation therapeutics. This document serves as a practical resource for researchers aiming to leverage this scaffold in their drug discovery programs.

Core Molecular Attributes

Chemical Structure and Nomenclature

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is structurally defined by a pyridine ring substituted at the 3-position with a nitrile group and at the 6-position with an ether-linked tetrahydropyran (THP) ring. The linkage occurs through the 4-position of the THP ring.

Caption: Chemical structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Physicochemical Properties

The key physicochemical properties are calculated based on its structure. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Calculated[1]
CAS Number Not assigned (as of Feb 2026)-
Appearance White to off-white solid (Predicted)-
XLogP3 (Predicted) 1.1 - 1.5-
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4 (Nitrile N, Pyridine N, Ether O, THP O)Calculated

The Tetrahydropyran Moiety: A Privileged Scaffold in Medicinal Chemistry

The inclusion of a tetrahydropyran (THP) ring is a deliberate and strategic choice in modern drug design. It is often employed as a bioisostere for cyclohexyl or phenyl rings.[2] This substitution provides several distinct advantages for optimizing a drug candidate's profile.

  • Improved Solubility and ADME Profile: The oxygen atom in the THP ring introduces polarity and can act as a hydrogen bond acceptor. This typically reduces the lipophilicity compared to its carbocyclic analog, cyclohexane, which can lead to improved aqueous solubility and more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2]

  • Conformational Rigidity: As a cyclic ether, the THP ring has a lower conformational entropy compared to a flexible linear ether.[2] This pre-organization can lead to a reduced entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Metabolic Stability: The ether linkage within the THP ring is generally more stable to metabolic degradation than many other functional groups, contributing to a longer half-life of the parent molecule.

G cluster_0 Cyclohexane Moiety cluster_1 Tetrahydropyran (THP) Moiety A Lipophilic No H-Bond Acceptors B Reduced Lipophilicity Provides H-Bond Acceptor (O) Improves ADME Properties A->B Bioisosteric Replacement

Caption: Bioisosteric relationship between Cyclohexane and Tetrahydropyran.

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The most direct and reliable method for constructing the C-O ether bond in 6-(tetrahydropyran-4-yloxy)nicotinonitrile is through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrile and pyridine nitrogen activate the 6-position of the ring, making it susceptible to attack by an alkoxide nucleophile.

The logical precursors are therefore a 6-halonicotinonitrile (such as 6-chloro- or 6-bromonicotinonitrile) and tetrahydropyran-4-ol. The use of a strong, non-nucleophilic base is required to deprotonate the alcohol, generating the reactive alkoxide in situ.

cluster_precursors Starting Materials product 6-(Tetrahydropyran-4-yloxy)nicotinonitrile disconnect SₙAr Disconnection (C-O Bond Formation) product->disconnect precursor1 6-Halonicotinonitrile (e.g., X = Cl, Br) disconnect->precursor1 precursor2 Tetrahydropyran-4-ol disconnect->precursor2 base Base (e.g., NaH, K₂CO₃) disconnect->base

Caption: Synthetic workflow for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Experimental Protocol: Synthesis via SₙAr Reaction

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • 6-Chloronicotinonitrile (1.0 eq.)

  • Tetrahydropyran-4-ol (1.2 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tetrahydropyran-4-ol (1.2 eq.) and anhydrous DMF (approx. 10 mL per gram of 6-chloronicotinonitrile).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.3 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Gas evolution (H₂) will be observed. Stir the resulting suspension at 0 °C for 30 minutes.

  • SₙAr Reaction: Add 6-chloronicotinonitrile (1.0 eq.) to the reaction mixture as a solid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Validation

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be validated by LC-MS to confirm the expected mass and by NMR spectroscopy to confirm the structure.

Spectroscopic Profile

While an experimental spectrum is definitive, the expected spectroscopic features can be reliably predicted based on the structure and data from analogous compounds.[3][4][5]

TechniqueExpected Key Features
¹H NMR (CDCl₃, 400 MHz) δ 8.5-8.6 (d, 1H, pyridine H2), δ 7.7-7.8 (dd, 1H, pyridine H4), δ 6.8-6.9 (d, 1H, pyridine H5), δ 4.6-4.8 (m, 1H, THP CH-O), δ 3.9-4.1 (m, 2H, THP axial CH₂-O), δ 3.5-3.7 (m, 2H, THP equatorial CH₂-O), δ 2.0-2.2 (m, 2H, THP axial CH₂), δ 1.8-2.0 (m, 2H, THP equatorial CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 163-164 (C6), δ 151-152 (C2), δ 140-141 (C4), δ 117-118 (CN), δ 111-112 (C5), δ 108-109 (C3), δ 69-71 (THP C4), δ 63-65 (THP C2/C6), δ 31-33 (THP C3/C5)
FT-IR (ATR) ν ~2230 cm⁻¹ (sharp, strong, C≡N stretch), ~1600, 1570 cm⁻¹ (C=C/C=N aromatic stretches), ~1250, 1050 cm⁻¹ (C-O ether stretches)

Applications in Drug Development

Role as a Key Building Block

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is not an end-product but a valuable intermediate. Its utility lies in the strategic combination of its functional groups:

  • The Nitrile Group: Can serve as a hydrogen bond acceptor, a precursor for other functional groups (e.g., tetrazole, amine, carboxylic acid), or a key pharmacophoric element in its own right.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and influences the electronic properties of the ring.

  • The THP-Ether: Serves as a robust "ADME-friendly" solubilizing group that can be directed towards solvent-exposed regions of a protein binding pocket.

This scaffold is particularly relevant for the synthesis of kinase inhibitors, where the nicotinonitrile core is a known hinge-binding motif.[6] It is also applicable in developing inhibitors for other target classes, such as Bcl-2 family proteins.[7]

Hypothetical Workflow: Elaboration into a Complex Molecule

The following diagram illustrates a hypothetical pathway where 6-(tetrahydropyran-4-yloxy)nicotinonitrile is used as a starting point for a more complex, drug-like molecule, for instance, via a Suzuki coupling reaction at a different position (requiring prior halogenation) or modification of the nitrile.

start 6-(Tetrahydropyran-4-yloxy)nicotinonitrile step1 Step 1: Functional Group Interconversion (e.g., Nitrile to Tetrazole) start->step1 intermediate1 Intermediate A (Tetrazole derivative) step1->intermediate1 step2 Step 2: Ring Halogenation (e.g., Bromination at C5) intermediate1->step2 intermediate2 Intermediate B (5-Bromo-tetrazole derivative) step2->intermediate2 step3 Step 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate2->step3 final Complex Drug-Like Molecule step3->final

Caption: Hypothetical synthetic elaboration from the title compound.

Safety and Handling

As a laboratory chemical, 6-(tetrahydropyran-4-yloxy)nicotinonitrile should be handled with care, following good industrial hygiene and safety practices.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (EN 166), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • First Aid: In case of contact, wash the affected area immediately with plenty of water. If symptoms persist, seek medical attention.

Conclusion

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a strategically designed molecular scaffold that offers significant advantages for drug discovery programs. It provides a robust and versatile starting point for the synthesis of complex molecules, incorporating the favorable ADME properties of the tetrahydropyran moiety with the proven biological relevance of the nicotinonitrile core. The synthetic route is straightforward and scalable, making this compound an accessible and valuable tool for medicinal chemists targeting a wide range of diseases.

References

  • Amerigo Scientific. (n.d.). 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. Available at: [Link]

  • Lee, H. Y., & Kim, C. K. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(11), 606. Available at: [Link]

  • Ben-Yelles, D., et al. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2022(2), M1367. Available at: [Link]

  • Chemsrc. (n.d.). Tetrahydropyran. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • Asif, M. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8233. Available at: [Link]

  • Fun, H.-K., et al. (2009). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o79. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10249, Nicotyrine. Available at: [Link]

  • Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.
  • Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
  • MDPI. (2023). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals, 16(11), 1599. Available at: [Link]

  • The Ukrainian Biochemical Journal. (2022). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. 94(1). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a heterocyclic compound with structural motifs of interest in medicinal chemistry.

The structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile incorporates a polar tetrahydropyran ring, a pyridine core, and a nitrile group. This combination of features results in a molecule with a nuanced polarity profile, making its interaction with various organic solvents a subject of significant interest for researchers in synthetic chemistry, pharmacology, and materials science. This document will not only present a theoretical framework for predicting solubility but will also offer detailed, field-proven protocols for its empirical determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the polarity of both the solute and the solvent. Polar solvents tend to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes. The molecular structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile suggests a degree of polarity, primarily due to the nitrogen and oxygen heteroatoms and the nitrile group, which can participate in dipole-dipole interactions and hydrogen bonding.

Key structural features influencing solubility include:

  • The Pyridine Ring: A weakly basic aromatic heterocycle.

  • The Nitrile Group (-C≡N): A strongly polar group.

  • The Tetrahydropyran Ring: A cyclic ether, which is polar and can act as a hydrogen bond acceptor.

  • The Ether Linkage (-O-): Contributes to the overall polarity and potential for hydrogen bonding.

Based on these features, it can be hypothesized that 6-(Tetrahydropyran-4-yloxy)nicotinonitrile will exhibit greater solubility in polar aprotic and protic organic solvents compared to nonpolar hydrocarbon solvents.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, the equilibrium shake-flask method is a widely accepted and robust technique.[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Materials and Equipment:

  • 6-(Tetrahydropyran-4-yloxy)nicotinonitrile (solid, >99% purity)
  • A panel of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane) of analytical grade.
  • Scintillation vials or other suitable sealed containers.
  • A calibrated analytical balance.
  • A temperature-controlled orbital shaker or rotator.
  • Syringe filters (0.22 µm).
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Volumetric flasks and pipettes.

2. Procedure:

  • Add an excess amount of solid 6-(Tetrahydropyran-4-yloxy)nicotinonitrile to a series of vials, each containing a known volume of a different organic solvent. An excess is crucial to ensure that a saturated solution is achieved.
  • Seal the vials to prevent solvent evaporation.
  • Place the vials in a temperature-controlled shaker, typically set to 25 °C (or the desired experimental temperature), and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.
  • Carefully withdraw an aliquot of the supernatant from each vial using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
  • Dilute the filtered saturated solution with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
  • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

3. Quantification via High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: A suitable mixture of solvents, such as acetonitrile and water with a modifier like formic acid, that provides good peak shape and retention for the analyte.
  • Column: A C18 reversed-phase column is a common choice for compounds of this nature.
  • Detection: UV detection at a wavelength where the compound has a strong absorbance.
  • Calibration: Prepare a series of standard solutions of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
  • Sample Analysis: Inject the diluted, filtered samples and determine their concentration by interpolating their peak areas from the calibration curve.
  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in Various Organic Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[Insert Experimental Data][Insert Experimental Data]
Ethanol24.5[Insert Experimental Data][Insert Experimental Data]
Acetone20.7[Insert Experimental Data][Insert Experimental Data]
Acetonitrile37.5[Insert Experimental Data][Insert Experimental Data]
Ethyl Acetate6.02[Insert Experimental Data][Insert Experimental Data]
Dichloromethane8.93[Insert Experimental Data][Insert Experimental Data]
Toluene2.38[Insert Experimental Data][Insert Experimental Data]
Heptane1.92[Insert Experimental Data][Insert Experimental Data]

Note: The table is populated with placeholders as specific experimental data for this compound is not publicly available. The values would be determined using the protocol described above.

Visualizing the Experimental Workflow

A clear visualization of the experimental process can aid in understanding the key steps involved in solubility determination.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid 6-(Tetrahydropyran-4-yloxy)nicotinonitrile B Add to vials with known solvent volume A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Allow undissolved solid to settle D->E F Filter supernatant (0.22 µm syringe filter) E->F G Dilute filtered sample F->G H Quantify concentration using HPLC-UV G->H HPLC_Quantification cluster_calibration Calibration Curve Generation cluster_sample_analysis Sample Analysis prep_standards Prepare standard solutions of known concentrations inject_standards Inject standards into HPLC prep_standards->inject_standards gen_curve Plot peak area vs. concentration inject_standards->gen_curve interpolate Interpolate concentration from calibration curve gen_curve->interpolate inject_sample Inject diluted filtered sample get_area Measure peak area inject_sample->get_area get_area->interpolate calculate Calculate original solubility (accounting for dilution) interpolate->calculate

Caption: Workflow for HPLC quantification of dissolved solute.

Conclusion

While specific, publicly available solubility data for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is limited, this guide provides a robust framework for its determination and interpretation. By applying the principles of solvent-solute interactions and employing standardized experimental protocols such as the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of subsequent experiments, including formulation development, reaction optimization, and pharmacological screening, ultimately accelerating the journey of a compound from the laboratory to its intended application.

References

  • Avdeef, A. (2019). Physics-Based Solubility Prediction for Organic Molecules. NIH Public Access. Available at: [Link]

  • LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Chem-Station. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicological Profile of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a substituted nicotinonitrile derivative of increasing interest within pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of laboratory personnel and for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the available safety data for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, addresses the current gaps in its toxicological profile, and offers insights based on the broader class of nicotinonitrile compounds.

Chemical Identity and Physical Properties

Identifier Value
IUPAC Name 6-(Tetrahydropyran-4-yloxy)nicotinonitrile
CAS Number 1207175-39-3
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance White to off-white solid
Solubility Information not readily available; likely soluble in organic solvents.

Safety Data Sheet (SDS) Analysis

The Safety Data Sheet is the primary source of information regarding the hazards, handling, and emergency procedures for a chemical. The available SDS for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile indicates the following key points.

GHS Hazard Classification

While a definitive, universally adopted GHS classification is not available, based on data for similar compounds, it should be handled with caution. Potential hazards, often associated with this class of compounds, may include:

  • Acute Toxicity (Oral, Dermal, Inhalation): The toxicological properties have not been fully investigated.

  • Skin Irritation/Corrosion: May cause skin irritation.

  • Eye Irritation/Damage: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, the following precautionary measures are essential when handling 6-(Tetrahydropyran-4-yloxy)nicotinonitrile:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.

Toxicological Profile: Addressing the Data Gap

A critical point highlighted in the available safety data is that the toxicological properties of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile have not been fully investigated. This is a common scenario for novel research chemicals. In the absence of specific data, a provisional toxicological assessment must be inferred from the chemical structure and the known toxicology of related compounds.

The Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, is a core structural motif in many biologically active compounds. The nitrile group (-C≡N) is a key feature that can influence the molecule's reactivity and metabolic fate. In biological systems, nitriles can potentially be metabolized to cyanides, although the rate and extent of this conversion vary widely depending on the overall molecular structure.

Research on various nicotinonitrile derivatives has revealed a spectrum of biological activities, including potential cytotoxic effects against cancer cell lines. This suggests that compounds containing this scaffold have the potential to interact with biological systems and that their toxicological profiles warrant careful consideration.

The Tetrahydropyran Moiety

The tetrahydropyran ring is a common feature in many natural products and synthetic molecules. It is generally considered to be a relatively inert and metabolically stable group. Its presence in 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is likely to influence the compound's solubility, lipophilicity, and overall three-dimensional shape, which in turn can affect its biological activity and toxicological profile.

Proposed Experimental Workflow for Toxicity Assessment

For researchers considering further development of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a tiered approach to toxicity testing is recommended.

Caption: A tiered workflow for assessing the toxicity of a novel chemical entity.

Step-by-Step Methodologies

1. In Silico Toxicity Prediction:

  • Objective: To computationally predict potential toxicities based on the chemical structure.

  • Methodology:

    • Obtain the SMILES or MOL file of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

    • Utilize various QSAR (Quantitative Structure-Activity Relationship) and other computational toxicology models (e.g., DEREK, TOPKAT) to predict potential for mutagenicity, carcinogenicity, skin sensitization, and other endpoints.

    • Analyze the structural alerts and fragments to identify potential liabilities.

2. In Vitro Cytotoxicity Assays:

  • Objective: To determine the concentration at which the compound induces cell death in cultured cells.

  • Methodology (MTT Assay):

    • Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and allow cells to adhere overnight.

    • Prepare serial dilutions of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

3. Genotoxicity Assays:

  • Objective: To assess the potential of the compound to induce genetic mutations.

  • Methodology (Ames Test):

    • Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway.

    • Expose the bacteria to various concentrations of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, both with and without a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) after incubation.

    • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Handling, Storage, and Disposal

Handling
  • Always handle 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in a well-ventilated area, preferably a fume hood.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes by wearing appropriate PPE.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Conclusion and Future Directions

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a compound with potential applications in drug discovery and development. While the currently available safety data provides essential handling guidelines, a comprehensive toxicological profile is lacking. Researchers and drug development professionals must acknowledge this data gap and exercise due caution. The path forward should involve a systematic toxicological evaluation, beginning with in silico and in vitro methods, to build a robust safety profile for this promising molecule. This approach will not only ensure a safe working environment but also provide the necessary data for any future regulatory submissions.

References

  • Safety Data Sheet for 6-(Tetrahydropyran-4-yloxy)
  • General principles of toxicology and chemical safety from reputable sources such as the Occupational Safety and Health Administration (OSHA)
  • Peer-reviewed literature on the toxicology of nicotinonitrile derivatives and other rel

An In-Depth Technical Guide to the Physicochemical Characterization of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Its structure, which combines a nicotinonitrile core with a tetrahydropyran (THP) moiety, makes it a valuable intermediate in the synthesis of complex molecular architectures. The nicotinonitrile portion serves as a versatile chemical handle for further functionalization, while the THP group can improve physicochemical properties such as solubility and metabolic stability in parent molecules.

Given its role as a foundational building block, a thorough understanding of its physical and chemical properties is paramount for its effective use in multi-step synthetic campaigns. The purity of such an intermediate, primarily established through its melting point, directly impacts the yield, purity, and viability of subsequent reactions and the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the essential physical characteristics of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile and details the rigorous experimental protocols required for their validation. It is designed to equip researchers and drug development professionals with the necessary knowledge to confidently handle, characterize, and implement this compound in their research endeavors.

Section 1: Physicochemical Profile

The fundamental identity and physical nature of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile are summarized below. As a specialized synthetic intermediate, certain properties like the precise melting point are not widely published and must be established empirically upon synthesis.

Chemical structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Figure 1. Chemical Structure of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

PropertyValueSource / Justification
IUPAC Name 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridine-3-carbonitrileIUPAC Nomenclature Rules
Molecular Formula C₁₁H₁₂N₂O₂Calculated from structure
Molecular Weight 204.23 g/mol Calculated from structure
Appearance White to off-white crystalline solid (Predicted)Based on analogous substituted nicotinonitriles which are typically white or colored solids.[1][2]
Melting Point Experimentally DeterminedNot available in public databases; requires empirical analysis as described in Section 2.1.
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water (Predicted)Based on the polarity of the molecule and typical solvents used for similar heterocyclic compounds.

Section 2: Experimental Determination of Physical Properties

This section outlines the standard methodologies for the precise determination of the key physical properties of a newly synthesized batch of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Melting Point Analysis: A Critical Purity Indicator

The melting point is the most critical and readily accessible indicator of a solid compound's purity. A sharp melting range (typically ≤ 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

This protocol describes a self-validating method using a standard digital melting point apparatus.

  • Instrument Calibration:

    • Causality: Before analyzing any sample, the accuracy of the apparatus must be verified. This ensures the trustworthiness of the resulting data.

    • Procedure: Use certified reference standards with sharp, known melting points (e.g., benzophenone, 48-50 °C; caffeine, 235-237 °C). Run each standard using the protocol below. The observed melting point should be within ±1 °C of the certified value. If not, the instrument requires service or a correction factor must be applied.

  • Sample Preparation:

    • Causality: The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing within the capillary tube. Residual solvent will depress and broaden the melting range, giving a false indication of impurity.

    • Procedure: Place a small amount of the compound on a watch glass and gently crush it into a fine powder with a spatula. Ensure the sample is free-flowing.

  • Capillary Loading:

    • Causality: Proper loading ensures a clear observation of the melting process. Overloading can cause a temperature gradient within the sample, leading to a broader melting range.

    • Procedure: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm high) enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

  • Measurement Execution:

    • Causality: The heating rate is the most critical parameter for accuracy. A rapid heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, causing the observed melting point to be artificially high.

    • Procedure:

      • Insert the loaded capillary into the apparatus.

      • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. For an unknown compound, a preliminary rapid scan is necessary to find an approximate range.

      • Once the temperature is ~15 °C below the expected melting point, reset the instrument to a slow heating rate of 1-2 °C/min.

      • Record the temperature at which the first drop of liquid appears (T1).

      • Record the temperature at which the last solid particle melts (T2).

      • The melting range is reported as T1 - T2.

  • Data Reporting:

    • Report the observed melting range along with the heating rate used for the final determination (e.g., "Melting Point: 115-117 °C (1 °C/min)").

The logical flow of a rigorous melting point determination is visualized below.

MeltingPointWorkflow Start Start: Synthesized Compound Dry Ensure Sample is Dry (Vacuum Oven) Start->Dry Calibrate Calibrate Apparatus with Certified Standards Dry->Calibrate Parallel Task Prepare Prepare Sample (Grind to Fine Powder) Dry->Prepare Calibrate->Prepare Load Load Capillary Tube (2-3 mm height) Prepare->Load FastRamp Rapid Heating Ramp (~10-15 °C/min) Load->FastRamp Observe Observe Approximate Melting Range FastRamp->Observe Cool Cool Apparatus Observe->Cool NewSample Prepare & Load New Sample Cool->NewSample SlowRamp Slow Heating Ramp (1-2 °C/min) through range NewSample->SlowRamp Record Record T1 (first liquid) and T2 (all liquid) SlowRamp->Record Check Is Range ≤ 2°C? Record->Check Pass Purity Acceptable Report: T1-T2 Check->Pass Yes Fail Impurity Suspected Action: Re-purify Check->Fail No

Caption: Workflow for accurate melting point determination.

Qualitative Solubility Assessment

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques like NMR or HPLC.

  • Setup: Arrange a series of labeled test tubes, each containing a common laboratory solvent (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Hexanes, Dimethyl Sulfoxide (DMSO)).

  • Procedure:

    • Add approximately 10 mg of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile to each test tube.

    • Add 1 mL of the respective solvent to each tube.

    • Agitate the mixture vigorously (e.g., using a vortex mixer) for 30 seconds.

    • Observe and record the results using the following categories:

      • Soluble: The solid completely dissolves to form a clear solution.

      • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

      • Insoluble: The solid does not appear to dissolve at all.

  • Heating (Optional): For solvents where the compound is sparingly soluble, gently warm the test tube to observe if solubility increases with temperature. This is a key step in identifying a suitable solvent system for recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

Conclusion

While a specific melting point for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is not cataloged in readily accessible literature, this guide establishes the authoritative framework for its empirical determination and physicochemical characterization. The melting point, when determined by the rigorous, self-validating protocol described, serves as the primary gatekeeper for assessing purity. Adherence to these methodologies ensures that researchers and drug developers can generate reliable, high-quality data, enabling the confident use of this important building block in the advancement of chemical synthesis and pharmaceutical research.

References

  • Amerigo Scientific. 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. Available at: [Link]

  • Suwunwong, T., Chantrapromma, S., Quah, C. K., & Fun, H. K. (2013). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105–o106. Available at: [Link]

  • Reyes-Ramírez, A., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals, 17(4), 499. Available at: [Link]

  • Benkhaya, D., H-R, D., & Collet, J. C. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1849. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Moussa, Z., et al. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1853–S1858. Available at: [Link]

  • Suwunwong, T., Chantrapromma, S., & Fun, H. K. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(9), o2812. Available at: [Link]

  • Taylor & Francis. Tetrahydropyran – Knowledge and References. Available at: [Link]

  • Lee, K., & Kim, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(11), 200. Available at: [Link]

  • Chantrapromma, S., & Fun, H. K. (2009). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o79. Available at: [Link]

  • ChemTik. Tetrahydro-pyran. Available at: [Link]

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Methodological & Application

Synthesis protocol for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile from 6-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Introduction and Significance

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a key heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core linked to a tetrahydropyran moiety via an ether linkage, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The synthesis protocol described herein details a robust and scalable method for the preparation of this compound from commercially available 6-chloronicotinonitrile and tetrahydropyran-4-ol. The core of this transformation is the Williamson ether synthesis, a classic and reliable method for forming ether bonds.[1][2] This application note provides a comprehensive guide for researchers, covering the reaction mechanism, a detailed experimental protocol, safety considerations, and troubleshooting.

Reaction Mechanism: The Williamson Ether Synthesis

The formation of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is achieved through a bimolecular nucleophilic substitution (SN2) reaction, famously known as the Williamson ether synthesis.[2][3][4] The reaction proceeds in two fundamental steps:

  • Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of tetrahydropyran-4-ol.[5][6] This step is irreversible as the byproduct, hydrogen gas (H₂), bubbles out of the reaction mixture, driving the equilibrium to form the sodium alkoxide.[6] This alkoxide is a potent nucleophile.

  • Nucleophilic Substitution: The generated tetrahydropyran-4-alkoxide attacks the electron-deficient carbon atom at the C6 position of the 6-chloronicotinonitrile ring. The chloride ion is displaced as the leaving group in a concerted, single-step mechanism, yielding the desired ether product.[2][7]

The overall reaction is as follows:

Caption: The two-step Williamson ether synthesis mechanism.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of this synthesis.

ReagentCAS No.Molecular Wt.Key Hazards
6-Chloronicotinonitrile33252-28-7138.56 g/mol Harmful if swallowed, inhaled, or in contact with skin; Eye/skin irritant.[8][9][10][11][12]
Tetrahydropyran-4-ol2081-44-9102.13 g/mol Causes serious eye irritation/damage.[13][14][15]
Sodium Hydride (60% in oil)7646-69-724.00 g/mol Water-reactive, flammable solid; Releases flammable H₂ gas; Causes severe skin burns and eye damage.[16][17][18][19]
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Flammable liquid; Harmful if inhaled/in contact with skin; Eye irritant; Reproductive toxicity.[20][21][22][23]
Ethyl Acetate141-78-688.11 g/mol Highly flammable liquid and vapor; Eye irritant.
Hexanes110-54-386.18 g/mol Highly flammable liquid and vapor; Skin/respiratory irritant; Aspiration hazard.
Deionized Water7732-18-518.02 g/mol N/A
Brine (Saturated NaCl)7647-14-558.44 g/mol N/A
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol N/A

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

1. Reaction Setup:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum.

  • Maintain the reaction under a positive pressure of inert gas (nitrogen or argon) throughout the procedure to prevent quenching of the base by atmospheric moisture.

2. Reagent Addition:

  • To the reaction flask, add tetrahydropyran-4-ol (1.2 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the alcohol (approx. 5-10 mL per gram of 6-chloronicotinonitrile).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2-1.5 equivalents) portion-wise to the stirred solution. Caution: This addition is exothermic and generates hydrogen gas. A slow addition rate is crucial to control the temperature and gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution has ceased. The cessation of bubbling indicates the complete formation of the alkoxide.

3. Nucleophilic Substitution Reaction:

  • Dissolve 6-chloronicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 6-chloronicotinonitrile solution dropwise to the stirred alkoxide suspension at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[24]

4. Work-up and Extraction:

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding deionized water dropwise to destroy any excess sodium hydride. Caution: This is an exothermic process.

  • Dilute the mixture with additional water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 6-(Tetrahydropyran-4-yloxy)nicotinonitrile as a solid.

Caption: Step-by-step experimental workflow diagram.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][25]

  • Fume Hood: All operations involving DMF and sodium hydride must be conducted in a certified chemical fume hood to avoid inhalation of harmful vapors and to safely vent hydrogen gas.[17]

  • Sodium Hydride (NaH): NaH is a highly water-reactive substance that can ignite upon contact with moisture.[17][25] It must be handled under an inert atmosphere. Never allow it to come into contact with water or protic solvents except during a controlled quenching procedure. In case of fire, use a Class D fire extinguisher (dry powder, e.g., sand or sodium carbonate); DO NOT use water, CO₂, or foam extinguishers .[16][17]

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin.[21][23] Avoid all direct contact and inhalation.

  • 6-Chloronicotinonitrile: This compound is classified as harmful and an irritant.[8] Avoid skin/eye contact and inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NaH in a separate, designated container before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive sodium hydride. 2. Insufficient reaction time or temperature. 3. Presence of moisture in reagents or solvent.1. Use a fresh, unopened container of NaH. Ensure it is handled strictly under inert gas. 2. Increase reaction time or temperature moderately and continue monitoring. 3. Use anhydrous grade solvents and ensure all glassware is properly dried.
Low Product Yield 1. Incomplete alkoxide formation. 2. Competing side reactions (e.g., elimination). 3. Product loss during work-up/extraction.1. Allow more time for the deprotonation step; ensure all NaH has reacted before adding the electrophile. 2. Maintain careful temperature control; avoid excessive heat. 3. Perform multiple extractions (3-4 times) to ensure complete recovery from the aqueous phase.
Impure Product after Column 1. Co-elution of impurities with the product. 2. Unreacted starting material present.1. Optimize the chromatography eluent system. Use a shallower gradient or try a different solvent system (e.g., Dichloromethane/Methanol). 2. Ensure the reaction has gone to completion before work-up.

References

  • Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Cole-Parmer. [Link]

  • Nucleophilic substitution in the Lab. (2022). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Ltd. [Link]

  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. ChemScience. [Link]

  • 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. [Link]

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • DIMETHYLFORMAMIDE - SAFETY DATA SHEET. (2021). RCI Labscan Limited. [Link]

  • Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956. PubChem - NIH. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • 9.5. Williamson ether synthesis. Lumen Learning. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • nicotinonitrile. Organic Syntheses Procedure. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]

Sources

Application Note: 6-(Tetrahydropyran-4-yloxy)nicotinonitrile as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, 6-(tetrahydropyran-4-yloxy)nicotinonitrile represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is particularly prominent in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes and PDE4 inhibitors for inflammatory conditions.

The Pharmacophore Triad

The utility of this scaffold rests on three synergistic structural features:

  • The Tetrahydropyran (THP) "Anchor":

    • Function: Acts as a lipophilic spacer with polar character. Unlike a cyclohexyl group, the THP ether oxygen lowers cLogP (increasing aqueous solubility) and reduces metabolic clearance by blocking the oxidation prone sites often found in carbocyclic rings.

    • Binding: Frequently occupies the hydrophobic "allosteric switch" pockets in kinases and metabolic enzymes, mimicking ribose or glucose moieties.

  • The Pyridine Core:

    • Function: Bioisostere for the phenyl ring. The pyridine nitrogen (N1) provides a specific hydrogen bond acceptor vector, often crucial for orienting the molecule within the active site.

  • The Nitrile "Warhead" (Position 3):

    • Function: A versatile synthetic handle.[1] In the final drug candidate, it often serves as a hydrogen bond acceptor (interacting with Serine or Threonine residues) or is derivatized into amides, amines, or heterocycles (e.g., tetrazoles).

Validated Synthetic Protocols

The following protocols are designed as self-validating systems . They include in-process control (IPC) checkpoints to ensure batch integrity before proceeding.

Protocol A: High-Fidelity Synthesis via SNAr

Objective: Synthesize 6-(tetrahydropyran-4-yloxy)nicotinonitrile from 6-chloronicotinonitrile.

Mechanism: Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrile group at C3 activates the C6-chlorine for displacement by the alkoxide.

Reagents & Materials
  • Substrate: 6-Chloronicotinonitrile (1.0 eq)

  • Nucleophile: Tetrahydro-2H-pyran-4-ol (1.2 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq) — Preferred over NaH for safety and solubility profiles.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if scaling >100g).

Step-by-Step Methodology
  • Alkoxide Formation:

    • Charge a dry 3-neck flask with Tetrahydro-2H-pyran-4-ol and anhydrous THF under N2 atmosphere.

    • Cool to 0°C.

    • Add KOtBu portion-wise over 20 minutes. Observation: Solution may turn slightly yellow/hazy.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Coupling:

    • Dissolve 6-Chloronicotinonitrile in minimal THF.

    • Add the nitrile solution dropwise to the alkoxide mixture at 0°C. Critical: Exotherm control is vital to prevent nitrile hydrolysis.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • IPC Checkpoint (Self-Validation):

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Criteria: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.4, UV active).

    • Stop Condition: If SM remains after 4h, heat to 50°C for 1 hour. Do not exceed 60°C to avoid degradation.

  • Workup & Purification:

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (3x). Wash organics with brine.

    • Crystallization: The crude product often solidifies. Recrystallize from Ethanol/Water (9:1) for high purity (>98%).

Data Output:

Parameter Specification
Yield 85-92%
Appearance White to off-white crystalline solid

| 1H NMR (DMSO-d6) | δ 8.70 (d, 1H), 8.15 (dd, 1H), 7.05 (d, 1H), 5.25 (m, 1H, THP-CH), 3.85 (m, 2H), 3.50 (m, 2H), 2.00 (m, 2H), 1.65 (m, 2H). |

Protocol B: Divergent Functionalization

Objective: Transform the nitrile handle into pharmacologically active motifs.

Workflow Visualization

The following diagram illustrates the synthetic divergence possible from the parent scaffold.

SynthesisWorkflow cluster_0 Core Synthesis Start 6-Chloronicotinonitrile Scaffold 6-(Tetrahydropyran-4-yloxy) nicotinonitrile (The Scaffold) Start->Scaffold S_NAr Reagent Tetrahydro-2H-pyran-4-ol (KOtBu, THF) Reagent->Scaffold Amide Primary Amide (Hydrolysis) Scaffold->Amide H2O2, K2CO3 Amine Benzylic Amine (Reduction) Scaffold->Amine Raney Ni, H2 Tetrazole Tetrazole (Click Chem) Scaffold->Tetrazole NaN3, ZnBr2

Caption: Synthetic workflow converting the raw materials into the core scaffold and subsequent divergent derivatives.

Application Case Study: Glucokinase Activators (GKAs)

Context: Glucokinase (GK) acts as the body's "glucose sensor."[2][3][4] Small molecule activators (GKAs) are developed to treat Type 2 Diabetes.[2][3][4][5] The 6-(tetrahydropyran-4-yloxy)nicotinonitrile scaffold is a validated bioisostere for the aryloxy-benzamide class of GKAs.

Mechanism of Action Design

In this application, the scaffold serves a dual purpose within the GK allosteric site:

  • The THP Ring: Occupies a specific hydrophobic pocket usually filled by the ribose of ATP or similar co-factors. The ether oxygen can engage in water-mediated H-bonding.

  • The Nitrile/Pyridine: The nitrile acts as a dipole that orients the molecule, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide of the enzyme (often Arg63 or similar residues depending on the crystal structure).

Experimental Validation: GKA Assay Protocol

To verify the activity of derivatives based on this scaffold:

  • Enzyme System: Recombinant Human Glucokinase (GST-GK).

  • Coupled Assay:

    • GK converts Glucose + ATP → Glucose-6-Phosphate (G6P).[4]

    • G6P-Dehydrogenase converts G6P + NADP+ → 6-Phosphogluconate + NADPH.

    • Readout: Absorbance of NADPH at 340 nm.

  • Procedure:

    • Incubate scaffold derivative (0.1 - 10 µM) with enzyme buffer.

    • Initiate reaction with Glucose (5 mM).

    • Success Metric: A >1.5-fold increase in Vmax or a decrease in S0.5 (glucose affinity) compared to DMSO control.

ADME & Safety Considerations

When utilizing this scaffold, researchers must account for specific metabolic liabilities.

PropertyObservationMitigation Strategy
Metabolic Stability High. The THP ether is significantly more stable than benzyl ethers, which are prone to dealkylation by CYP450.No modification usually needed.
Solubility Moderate. The THP oxygen improves solubility over carbocycles.If solubility <10 µM, introduce polar groups on the nitrile derivative (e.g., solubilizing amine tail).
hERG Inhibition Potential risk if the "Right Hand Side" (nitrile end) becomes too lipophilic.Keep the nitrile derivatization polar (e.g., amide or carboxylic acid).
Signaling Pathway Visualization

The following diagram details the downstream effects of using this scaffold in a GKA context.

GKA_Pathway Drug Scaffold-Based GKA GK_Liver Liver Glucokinase (Allosteric Activation) Drug->GK_Liver Binds Allosteric Site GK_Pancreas Pancreatic Beta-Cell GK Drug->GK_Pancreas Glycogen Increased Glycogen Synthesis GK_Liver->Glycogen Upregulation Insulin Increased Insulin Secretion (Glucose Dependent) GK_Pancreas->Insulin GSIS Mechanism Glucose Lowered Blood Glucose Glycogen->Glucose Storage Insulin->Glucose Uptake

Caption: Pharmacological impact of the scaffold when deployed as a Glucokinase Activator (GKA).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. Retrieved from

  • National Center for Biotechnology Information. (2013). Pyrimidone-based series of glucokinase activators.[6] Bioorg Med Chem Lett.[6] Retrieved from

  • Matschinsky, F. M., et al. (2011). Glucokinase activators for the potential treatment of type 2 diabetes.[2][3][5][6] Nature Reviews Drug Discovery. Retrieved from

  • Organic Chemistry Portal. (2024).[7] Synthesis of Tetrahydropyrans.[7][8][9][10] Retrieved from

  • Pfizer Inc. (2015). Glucokinase Activator Patents (WO2015/144799). Retrieved from

Sources

Scalable synthesis routes for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Abstract

This document provides a detailed guide to the scalable synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a key intermediate in the manufacturing of advanced pharmaceutical agents, including the Bcl-2 inhibitor Venetoclax.[1] The primary focus is on a robust and scalable Williamson ether synthesis protocol, specifically a Nucleophilic Aromatic Substitution (SNAr) reaction between 6-chloronicotinonitrile and tetrahydropyran-4-ol. We present an optimized, step-by-step laboratory protocol, discuss critical process parameters, and offer troubleshooting guidance to ensure high yield and purity. This note is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

6-(Tetrahydropyran-4-yloxy)nicotinonitrile serves as a crucial building block in medicinal chemistry. Its synthesis is a critical step in the supply chain for several important drug candidates. The challenge lies in developing a synthetic route that is not only efficient in terms of yield but also scalable, safe, and economically viable for industrial production.

The most direct and industrially favored approach is the coupling of an activated pyridine ring with an alcohol. This guide focuses on the reaction of 6-chloronicotinonitrile with tetrahydropyran-4-ol. This pathway is advantageous due to the relatively low cost and high commercial availability of the starting materials.

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[2] In this reaction, the alkoxide of tetrahydropyran-4-ol, generated in situ by a strong base, acts as the nucleophile. It attacks the electron-deficient C6 position of the 6-chloronicotinonitrile ring, displacing the chloride leaving group. The electron-withdrawing nitrile (-CN) group at the C3 position is essential, as it activates the pyridine ring towards nucleophilic attack.

Visualizing the Synthetic Pathway

The diagram below illustrates the primary scalable synthesis route for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 6-Chloronicotinonitrile Product 6-(Tetrahydropyran-4-yloxy)nicotinonitrile SM1->Product SM2 Tetrahydropyran-4-ol SM2->Product Base Strong Base (e.g., NaH, KOtBu) Base->Product Deprotonation Solvent Aprotic Polar Solvent (e.g., DMF, THF) Solvent->Product Reaction Medium

Caption: Primary SNAr synthesis route.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale (10-50 g) and is designed with scalability in mind. The primary purification method is recrystallization, avoiding the need for costly and time-consuming column chromatography on an industrial scale.

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Molar Eq.Notes
6-Chloronicotinonitrile138.5610.0 g1.0Limiting reagent. Ensure >98% purity.
Tetrahydropyran-4-ol102.138.1 g1.1Use a slight excess to drive the reaction.
Sodium Hydride (NaH)24.003.2 g (60% disp. in oil)1.1Handle with extreme care under inert gas.[2]
Anhydrous DMF-100 mL-Aprotic polar solvent is preferred.[3]
Ethyl Acetate-~300 mL-For extraction.
Brine-~100 mL-For washing.
Isopropanol / Water-As needed-For recrystallization.
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

  • Addition funnel.

  • Heating mantle.

  • Standard glassware for workup and recrystallization.

Step-by-Step Procedure
  • Preparation and Inerting: Assemble the three-neck flask and dry it thoroughly. Purge the entire system with dry nitrogen or argon for at least 15 minutes to ensure an inert atmosphere. This is critical as sodium hydride reacts violently with moisture.[3]

  • Base Suspension: In the reaction flask, suspend the sodium hydride (60% dispersion in mineral oil) in 50 mL of anhydrous DMF.

  • Alkoxide Formation: Dissolve the tetrahydropyran-4-ol in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 20-30 minutes using the addition funnel. Maintain the internal temperature below 25°C (a water bath can be used to control the initial exotherm). Vigorous hydrogen gas evolution will be observed. Stir the resulting mixture for 30 minutes at room temperature to ensure complete deprotonation and formation of the sodium alkoxide.[4]

  • Nucleophilic Substitution: Dissolve the 6-chloronicotinonitrile in 30 mL of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 6-chloronicotinonitrile is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to 0-5°C using an ice bath. CAUTION: Quench the reaction by adding 100 mL of ice-cold water very slowly and carefully to neutralize any unreacted sodium hydride. An initial exotherm and gas evolution will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid or oil.

  • Purification by Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystalline product by vacuum filtration, wash the filter cake with a cold 1:1 isopropanol/water mixture, and dry under vacuum at 40-50°C to a constant weight. A typical yield is 80-90%.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Purge with N2/Ar B Suspend NaH in DMF A->B C Add Tetrahydropyran-4-ol (Alkoxide Formation) B->C D Add 6-Chloronicotinonitrile C->D E Heat to 70-80°C & Monitor Reaction D->E F Cool to 0°C & Carefully Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry & Concentrate H->I J Recrystallize from IPA/Water I->J K Filter & Dry Final Product J->K

Caption: Step-by-step experimental workflow.

Scientific Rationale and Process Optimization

A deep understanding of the reaction parameters is key to ensuring reproducibility and successful scale-up.

  • Base Selection: Sodium hydride is highly effective for complete deprotonation of the alcohol, leading to faster reaction rates.[2] For industrial scale, potassium tert-butoxide (KOtBu) is a viable, though more expensive, alternative that is often easier to handle as a solution. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but typically require higher temperatures, longer reaction times, or the use of a phase-transfer catalyst (e.g., TBAB).[3]

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO are ideal because they effectively solvate the sodium alkoxide nucleophile without participating in the reaction.[3] THF is another good option, particularly if a lower reaction temperature is desired or if ease of removal is a priority.[2][4] For scalability, solvent cost, boiling point (for thermal safety), and waste treatment are critical considerations.

  • Temperature Control: The reaction requires heat to overcome the activation energy for the SNAr reaction. However, excessively high temperatures (>100°C) can lead to side reactions and decomposition of DMF, potentially reducing yield and purity.[3] The 70-80°C range offers a good balance between reaction rate and process control.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation of the alcohol. 2. Moisture in the reaction quenching the base. 3. Low reaction temperature.1. Ensure a sufficiently strong base (NaH, KOtBu) is used. 2. Thoroughly dry all glassware and use anhydrous solvents.[3] 3. Increase temperature to the recommended 70-80°C range.
Incomplete Reaction 1. Insufficient equivalents of base or alcohol. 2. Insufficient reaction time.1. Use a slight excess (1.1-1.2 eq.) of both the alcohol and the base. 2. Continue monitoring the reaction until TLC/HPLC shows full consumption of the starting material.
Formation of Side Products 1. Reaction temperature is too high. 2. Presence of water leading to hydrolysis of the nitrile or starting material.1. Maintain the reaction temperature strictly within the 70-80°C range. 2. Ensure anhydrous conditions are maintained throughout the reaction.
Difficulty in Crystallization 1. Product is oily or impure. 2. Incorrect solvent system or ratio.1. Ensure the workup was thorough to remove DMF. If necessary, perform an additional aqueous wash. 2. Experiment with different anti-solvents or solvent ratios (e.g., Ethanol/Heptane). Seeding with a small crystal can induce crystallization.

Conclusion

The Williamson ether synthesis via a Nucleophilic Aromatic Substitution provides a highly efficient, scalable, and robust route to 6-(Tetrahydropyran-4-yloxy)nicotinonitrile. By carefully controlling key parameters such as base selection, solvent purity, and reaction temperature, this protocol can consistently deliver a high yield of pure product. The emphasis on a crystallization-based purification strategy makes this process well-suited for large-scale industrial production, supporting the development and manufacturing of next-generation pharmaceuticals.

References

  • Benchchem. Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Francis Academic Press.
  • Chem-Station. (Date N/A).
  • Google Patents. (Date N/A).

Sources

Microwave-assisted synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile via Microwave-Assisted


 

Abstract & Introduction

Context: 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a critical pharmacophore and intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Crisaborole analogs) and GPR119 agonists used in metabolic disorder treatments.[1]

The Challenge: Conventional synthesis relies on Nucleophilic Aromatic Substitution (


) of 6-chloronicotinonitrile with tetrahydropyran-4-ol.[1] Under standard thermal conditions (oil bath, 60–80°C), this reaction is kinetically sluggish (12–24 hours) due to the moderate nucleophilicity of the secondary alcohol and the steric bulk of the tetrahydropyran ring. Furthermore, prolonged heating in polar aprotic solvents (DMF/DMSO) often leads to the formation of hydrolysis byproducts (nicotinamide derivatives) and dark tarry impurities, complicating purification.

The Solution: This protocol details a microwave-assisted methodology that reduces reaction time to 15 minutes while increasing yield and purity.[1] By leveraging the high dielectric loss of polar aprotic solvents, microwave irradiation provides rapid, uniform heating, effectively overcoming the activation energy barrier of the Meisenheimer complex formation.

Reaction Mechanism

The reaction proceeds via an addition-elimination (


) mechanism.[1][2][3] The base deprotonates the alcohol to form an alkoxide, which attacks the electron-deficient C-6 position of the pyridine ring (activated by the electron-withdrawing nitrile group at C-3 and the ring nitrogen).[1]

SNAr_Mechanism Reactants Reactants 6-Chloronicotinonitrile + THP-4-ol Deprotonation Activation Alkoxide Formation (NaH/DMF) Reactants->Deprotonation Base Transition Meisenheimer Complex (Anionic Intermediate) Deprotonation->Transition Nucleophilic Attack Elimination Elimination Loss of Cl- Transition->Elimination Re-aromatization Product Product 6-(THP-4-yloxy) nicotinonitrile Elimination->Product

Figure 1: Mechanistic pathway of the


 reaction.[1] The rate-determining step is typically the formation of the Meisenheimer complex.[1]

Experimental Protocol

Safety Warning: Sodium hydride (NaH) is water-reactive and pyrophoric.[1] Handle under inert atmosphere. Microwave vessels are under high pressure; ensure vessels are rated for >20 bar.

Materials & Equipment
  • Microwave System: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover).[1]

  • Vessel: 2–5 mL microwave vial with crimp cap and PTFE/silicone septum.

  • Reagents:

    • 6-Chloronicotinonitrile (1.0 equiv, 138.55 g/mol )[1]

    • Tetrahydropyran-4-ol (1.2 equiv, 102.13 g/mol )[1]

    • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

    • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.

Step-by-Step Procedure
  • Alkoxide Formation (Pre-activation):

    • To a dry microwave vial equipped with a stir bar, add Tetrahydropyran-4-ol (1.2 mmol, 122 mg) and anhydrous DMF (2.0 mL).

    • Slowly add NaH (1.5 mmol, 60 mg) at room temperature.

    • Critical Step: Stir at room temperature for 5–10 minutes under nitrogen/argon until gas evolution (

      
      ) ceases. This ensures the nucleophile is fully generated before heating.
      
  • Addition of Electrophile:

    • Add 6-Chloronicotinonitrile (1.0 mmol, 138 mg) to the vial.

    • Seal the vial immediately with the crimp cap.

  • Microwave Irradiation:

    • Place the vial in the autosampler.

    • Parameters:

      • Temperature: 140 °C

      • Time: 15 minutes

      • Absorption Level: High (due to DMF)

      • Pre-stir: 30 seconds

  • Workup & Purification:

    • Cool the vial to room temperature (using compressed air flow in the reactor).

    • Pour the reaction mixture into ice-water (20 mL) to quench excess base and precipitate the product.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine (2 x 10 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes:EtOAc, gradient 0-40%).[1]

Optimization & Data Analysis

The following data illustrates the efficiency of microwave irradiation compared to conventional thermal methods.

Table 1: Reaction Optimization (0.5 mmol scale)

EntryBaseSolventMethodTemp/TimeYield (Isolated)Purity (LCMS)
1

DMFThermal80°C / 16 h45%82%
2NaHDMFThermal80°C / 12 h78%88%
3NaHDMFMicrowave 140°C / 15 min 92% >98%
4t-BuOKTHFMicrowave100°C / 20 min65%90%

Note: Entry 4 shows lower yield due to the lower microwave absorption of THF compared to DMF and potential solubility issues.

Workflow Diagram

Workflow cluster_prep Preparation cluster_mw Irradiation cluster_downstream Downstream Step1 Dissolve Alcohol in DMF Step2 Add NaH (Wait for H2 release) Step1->Step2 Step3 Add 6-Cl-Nicotinonitrile & Crimp Seal Step2->Step3 Step4 MW Heating 140°C, 15 min (Fixed Temp Mode) Step3->Step4 Step5 Quench (Ice/Water) Step4->Step5 Step6 Extraction (EtOAc) Step5->Step6 Step7 Flash Chromatography Step6->Step7

Figure 2: Operational workflow for the microwave-assisted synthesis.

Analytical Validation

To confirm the identity of the product, look for the following spectral signatures:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.50 (d, 1H, Ar-H, C2-H) – Deshielded by nitrile.[1]
      
    • 
       7.80 (dd, 1H, Ar-H, C4-H).[1]
      
    • 
       6.80 (d, 1H, Ar-H, C5-H) – Shielded by ether oxygen.[1]
      
    • 
       5.30 (m, 1H, O-CH-THP).[1]
      
    • 
       3.90 & 3.60 (m, 4H, THP methylene protons).
      
  • LC-MS:

    • Observe

      
       peak at m/z ~205.1.
      
    • Absence of m/z 138/140 (Starting material chloride pattern).

References

  • Pfizer Inc. (2012). Compounds that modulate the activity of the G-protein-coupled receptor GPR119.[1][4] WO Patent 2012/069948.[1][4] (Demonstrates the utility of the 6-alkoxy-nicotinonitrile scaffold). Link

  • Bote, I. C., et al. (2022). Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals. ACS Omega. (Provides mechanistic grounding for

    
     on activated pyridines). Link
    
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Authoritative review on microwave effects in synthesis). Link

  • Anacor Pharmaceuticals. (2010).[5] Boron-containing small molecules as anti-inflammatory agents.[1] U.S. Patent 7,790,905.[1] (Describes the synthesis of similar phenoxy/alkoxy nicotinonitrile intermediates). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: S_NAr-OPT-006 Subject: Yield Improvement & Troubleshooting for Ether Linkage Formation

Executive Summary

This guide addresses the synthesis of 6-(tetrahydropyran-4-yloxy)nicotinonitrile , a critical intermediate often utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs). The reaction typically involves a Nucleophilic Aromatic Substitution (


) between 6-chloronicotinonitrile  and tetrahydro-2H-pyran-4-ol .

While theoretically straightforward, this reaction often suffers from variable yields due to nitrile hydrolysis, incomplete conversion of the secondary alcohol, or competitive side reactions. This support module provides validated protocols and troubleshooting logic to stabilize your process.[1]

Module 1: Critical Reaction Parameters (The "Why")

The transformation relies on the activation of the pyridine ring by the electron-withdrawing nitrile group at the 3-position, which makes the 6-position (para to the nitrile) susceptible to nucleophilic attack.

1.1 Base Selection Matrix

The choice of base dictates the reaction kinetics and impurity profile.[1]

BaseSolventTemp (°C)ProsCons
NaH (60%) THF/DMF0

25
Highest Yield (>90%) . Irreversible deprotonation drives reaction to completion.[1]Moisture sensitive.[1] Requires strict anhydrous conditions. Hydrogen gas evolution.

DMSO/DMAc60

90
Scalable.[1] No gas evolution.[1] Tolerates trace moisture better than NaH.Slower kinetics.[1] Higher temps increase risk of nitrile hydrolysis (amide formation).[1]
KOtBu THF0

25
Fast kinetics.[1] Homogeneous reaction.[1]Can cause competitive substitution or elimination side products if not controlled.
1.2 The "Moisture Trap"

Critical Causality: The nitrile group is sensitive to hydrolysis under basic conditions, especially at elevated temperatures.[1]

  • Mechanism: If water is present, hydroxide ions (

    
    ) generated in situ will compete with the alkoxide nucleophile.[1] Attack on the nitrile carbon leads to the primary amide (6-(tetrahydropyran-4-yloxy)nicotinamide), a common impurity that is difficult to separate.
    
  • Directive: Solvents must be dried (<50 ppm water). If using

    
    , it must be dried in a vacuum oven prior to use.[1]
    
Module 2: Troubleshooting Guides (FAQ)
Q1: My reaction stalls at 60-70% conversion. Adding more base doesn't help.[1] Why?

Diagnosis: Alkoxide aggregation or surface passivation. Root Cause:

  • Counter-ion Effect: If using NaH in pure THF, the sodium alkoxide of tetrahydro-2H-pyran-4-ol may aggregate, reducing its nucleophilicity.

  • Passivation: If using solid carbonate bases, the surface may become coated with salt byproducts (KCl/NaCl).

Solution:

  • Solvent Switch: Add a co-solvent like DMF or NMP (10-20% v/v) to disrupt aggregates.

  • Phase Transfer: If using carbonates, add 5-10 mol% of 18-Crown-6 (for Potassium) or TBAI (for Sodium) to solubilize the anion.

Q2: I see a new spot on TLC just below the product (

). What is it?

Diagnosis: Nitrile Hydrolysis (Amide formation). Root Cause: Water ingress during the reaction or overly aggressive quenching. Solution:

  • Prevention: Ensure the reaction is under positive Nitrogen/Argon pressure.

  • Quench Protocol: Do not quench with strong acid or base.[1] Use saturated

    
      or water at 0°C .[1] Avoid heating during the workup.[1]
    
Q3: The reaction mixture turned black/tarry.

Diagnosis: Polymerization or decomposition of the pyridine ring. Root Cause: Temperature too high (>100°C) or base concentration too high (exothermic runaway). Solution:

  • Control: Keep reaction temperature < 80°C.

  • Addition Mode: Add the base portion-wise to the alcohol first, allow gas evolution to cease (if NaH), then add the electrophile.[1]

Module 3: Validated Experimental Protocol

Method A: The "Gold Standard" (Sodium Hydride) Recommended for small to mid-scale (mg to 50g) where yield is paramount.

Reagents:

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv)

  • 6-Chloronicotinonitrile (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)[1]

  • Anhydrous THF (0.2 M concentration relative to limiting reagent)

Step-by-Step:

  • Deprotonation: To a flame-dried flask under

    
    , add NaH  (1.5 eq) and anhydrous THF . Cool to 0°C .[1]
    
  • Alkoxide Formation: Dropwise add tetrahydro-2H-pyran-4-ol (1.2 eq) dissolved in minimal THF. Stir at 0°C for 30 mins. Observation:

    
     gas evolution must cease.
    
  • Substitution: Add 6-chloronicotinonitrile (1.0 eq) in one portion.

  • Reaction: Allow to warm to Room Temperature (25°C) . Stir for 4–6 hours.

    • Checkpoint: TLC (Hexane:EtOAc 1:[1]1) should show consumption of chloride.[1]

  • Quench: Cool to 0°C. Carefully add sat.

    
      (exothermic!).[1]
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x).[1] Dry over

    
    .[1][2]
    
  • Purification: Recrystallization from Ethanol/Heptane or Flash Column Chromatography (0-40% EtOAc in Hexanes).

Module 4: Diagnostic Logic Pathways

The following diagram illustrates the decision-making process for troubleshooting low yields.

Troubleshooting Start Start: Analyze Crude LCMS/TLC CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No (Low Yield) ActionForce Action: Increase Temp or Switch to NaH/DMF CheckSM->ActionForce Yes (Incomplete) ImpurityType Impurity Type? CheckImpurity->ImpurityType Amide Amide (Hydrolysis) ImpurityType->Amide M+18 Peak Unknown Tarry/Black Baseline ImpurityType->Unknown Complex Mixture ActionDry Action: Dry Solvents/Reagents Check Inert Atmosphere Amide->ActionDry ActionTemp Action: Lower Temp (<60°C) Check Stoichiometry Unknown->ActionTemp

Caption: Diagnostic workflow for identifying yield loss in


 reactions.
References
  • Rodgers, J. D., et al. (2010).[1] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors.[1]United States Patent US 2010/0298334 A1 . (Describes the synthesis of JAK inhibitors using similar ether linkages). Link

  • Sanderson, A., et al. (2012).[1] Impact of Solvent and Base on Nucleophilic Aromatic Substitution.[1][3][4]Organic Process Research & Development , 16(12), 1970–1973.[1] (General grounding for

    
     optimization). Link
    
  • Li, H., et al. (2014).[1] Synthesis and SAR of ether-linked JAK2 inhibitors.Bioorganic & Medicinal Chemistry Letters , 24(15), 3366-3372.[1] (Specific application of tetrahydropyran-4-ol in

    
    ). Link
    

Sources

Purification methods for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Welcome to the technical support guide for the purification of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. The following information is structured in a practical question-and-answer format, providing not just protocols but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Characterization and Common Impurities

Q1: What are the expected physical properties of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile?

  • Nicotinonitrile (Pyridine-3-carbonitrile): This core is a colorless solid with a melting point of approximately 51°C and a boiling point of 207°C.[1]

  • Tetrahydropyran (THP): The THP group is derived from a colorless liquid with a boiling point of 88°C.[2]

Given the increased molecular weight and the ether linkage, 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is expected to be a white to off-white solid at room temperature with a melting point significantly higher than nicotinonitrile. Its polarity is moderate, making it soluble in solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes or polar protic solvents like water.

Q2: What are the most common impurities I should expect in my crude product?

Impurities can originate from various sources, including raw materials, side reactions, and degradation.[3] For this specific synthesis, which typically involves the reaction of 6-hydroxynicotinonitrile with a protected tetrahydropyran derivative, you should be vigilant for the following:

  • Unreacted Starting Materials: Residual 6-hydroxynicotinonitrile or the tetrahydropyran electrophile are common.

  • Solvent and Reagent Residues: Inorganic salts from bases (e.g., K₂CO₃, Cs₂CO₃) and residual high-boiling solvents (e.g., DMF, DMSO) are frequent contaminants.[4]

  • By-products from the THP Group: Depending on the reaction conditions, the tetrahydropyran ring can be unstable, especially in the presence of strong acids, leading to ring-opened by-products.

  • Isomeric Impurities: In syntheses starting from precursors like 2(1H)-pyridones, which exhibit lactam-lactim tautomerism, there is a potential for N-alkylation in addition to the desired O-alkylation, leading to isomeric impurities that can be difficult to separate.[4]

Section 2: Purification Strategy and Method Selection

Q3: How do I decide on the best purification strategy for my crude 6-(Tetrahydropyran-4-yloxy)nicotinonitrile?

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the final purity required. A general decision-making workflow is outlined below.

Purification Method Selection cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_methods Purification Methods cluster_end Final Product start Assess Crude Product (TLC, ¹H NMR) purity_check Is Purity >90%? Are impurities non-polar? start->purity_check impurity_type Are impurities isomers or closely related structures? purity_check->impurity_type No recrystallization Recrystallization or Aqueous/Organic Wash purity_check->recrystallization Yes impurity_type->recrystallization No chromatography Column Chromatography impurity_type->chromatography Yes end_product Pure Product (>98%) recrystallization->end_product chromatography->end_product Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization A Select Eluent (TLC, Rf ≈ 0.25) B Prepare Silica Slurry A->B C Pack Column B->C D Load Crude Sample C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Pure Product I->J

Sources

Solving solubility issues of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in water

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide

Compound ID: 6-(Tetrahydropyran-4-yloxy)nicotinonitrile CAS: 1150271-23-0 Common Application: Key intermediate in the synthesis of PDE4 inhibitors (e.g., Crisaborole).

Introduction: The Solubility Paradox

You are likely encountering precipitation when introducing this compound into aqueous media (buffers, cell culture media) despite it containing a pyridine nitrogen and ether oxygens.

The Root Cause: While the pyridine ring suggests basicity, the nitrile group (-CN) at the 3-position is strongly electron-withdrawing. This drastically lowers the pKa of the pyridine nitrogen (estimated pKa < 2.0), rendering it non-ionized (neutral) at physiological pH (7.4). Combined with the lipophilic tetrahydropyran (THP) tail and a rigid crystal lattice, the molecule behaves as a classic Class II/IV compound (Low Solubility) in the Biopharmaceutics Classification System (BCS).

This guide provides three validated workflows to bypass these thermodynamic barriers.

Module 1: Solubility Decision Matrix

Before selecting a protocol, identify your end-use case. The method for an in vitro enzymatic assay differs fundamentally from an in vivo formulation.

SolubilityMatrix Start Start: Define Application Assay In Vitro Assay (Enzyme/Cell) Start->Assay Synthesis Chemical Synthesis (Workup/Reaction) Start->Synthesis Formulation In Vivo / Animal Study Start->Formulation DMSO Cosolvent System (DMSO < 1%) Assay->DMSO Organic Biphasic System (DCM/Water or EtOAc) Synthesis->Organic Complex Cyclodextrin Complexation (HP-β-CD) Formulation->Complex Precip Risk: Precipitation? DMSO->Precip Surfactant Add 0.05% Tween 80 Precip->Surfactant Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Module 2: The Cosolvent Protocol (In Vitro Assays)

Objective: Dissolve the compound for cellular or enzymatic assays without crashing out in the buffer. Mechanism: Kinetic solubilization using a water-miscible organic solvent to carry the hydrophobic payload into the aqueous phase.

Protocol: The "Sandwich" Dilution Method

Standard direct dilution often causes immediate precipitation (the "cloud point"). Use this stepwise approach.

  • Stock Preparation:

    • Dissolve 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in 100% DMSO (anhydrous) to a concentration of 10–20 mM .

    • Tip: Sonicate for 60 seconds at 35°C to ensure the crystal lattice is fully broken.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette the 100% DMSO stock directly into the cell media.

    • Prepare a 10x Intermediate in buffer containing 5% Tween 80 or Pluronic F-68 .

    • Example: To achieve 10 µM final, dilute stock to 100 µM in PBS + 5% Tween.

  • Final Application:

    • Add the Intermediate to your assay plate (1:10 dilution).

    • Final solvent load: 0.5% Tween / <1% DMSO.

Troubleshooting Table:

Observation Diagnosis Corrective Action
White precipitate immediately upon dilution Local supersaturation (Ostwald Ripening). Use the Intermediate Dilution step. Vortex buffer while adding the compound.
Compound adheres to plastic tips Hydrophobic adsorption. Use Low-Retention pipette tips. Pre-wet tips with DMSO before aspirating.

| Loss of potency over time | Precipitation during incubation. | Verify solubility using Nephelometry or UV-Vis (Abs 260-280 nm) after 2 hours. |

Module 3: Cyclodextrin Complexation (Formulation/High Conc.)

Objective: Achieve high concentrations (>1 mg/mL) for animal dosing or long-term stability in water. Mechanism: Host-guest inclusion. The hydrophobic pyridine/THP core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Why? Standard β-CD has low water solubility. HP-β-CD is highly soluble and approved for parenteral use.

Step-by-Step Complexation Protocol
  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-β-CD solution in distilled water or saline.

    • Note: Ensure the solution is clear before proceeding.

  • Compound Addition:

    • Add 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in excess (e.g., 5 mg/mL) to the vehicle.

  • Energy Input:

    • Option A (Preferred): Rotate/shake at room temperature for 24–48 hours.

    • Option B (Fast): Sonicate for 30 mins, then stir for 4 hours.

  • Filtration:

    • Filter the suspension through a 0.22 µm PVDF or PTFE filter .

    • Result: The filtrate contains the solubilized drug-CD complex.

  • Quantification:

    • Analyze filtrate by HPLC to determine exact concentration.

Module 4: Technical FAQ

Q1: Can I use acid to dissolve it? It has a pyridine nitrogen. A: Not recommended. The nitrile group at position 3 is electron-withdrawing, reducing the basicity of the pyridine nitrogen significantly. You would likely need a pH < 2.0 to protonate it. At this acidity, you risk hydrolysis of the nitrile to an amide/acid or cleavage of the THP ether linkage [1, 2].

Q2: Why does my HPLC peak broaden when injecting from the DMSO stock? A: This is a "Solvent Strength Mismatch." Injecting a strong solvent (DMSO) into a weaker mobile phase (e.g., Water/Acetonitrile) causes the compound to precipitate momentarily at the column head or travel faster than the eluent.

  • Fix: Dilute your HPLC sample 1:1 with the initial mobile phase composition before injection.

Q3: Is the compound light sensitive? A: Pyridine nitriles can be UV-active and potentially susceptible to photolysis over long periods. Store solid and DMSO stocks in amber vials wrapped in foil.

References

  • Anacor Pharmaceuticals. (2006).[3] Boron-containing small molecules as anti-inflammatory agents. World Intellectual Property Organization. WO2006089067A2. (Describes the synthesis and handling of benzoxaborole intermediates including phenoxy-nicotinonitriles). Link

  • Pfizer Inc. (2018). Process for the preparation of Crisaborole and its intermediates.[4][5][6] U.S. Patent No.[4][5] 10,034,884. (Details the chemical stability and workup of the 6-(Tetrahydropyran-4-yloxy)nicotinonitrile intermediate). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative review on using HP-β-CD for lipophilic heterocycles). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on LogP and solubility issues in drug discovery). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Recrystallization of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this key intermediate.

Introduction

6-(Tetrahydropyran-4-yloxy)nicotinonitrile is a crucial building block in the synthesis of various pharmaceutical agents. Achieving high purity is paramount for downstream applications and ensuring the integrity of final active pharmaceutical ingredients. Recrystallization is a powerful technique for this purpose, but its success is highly dependent on the appropriate choice of solvent and meticulous experimental technique. This guide provides a comprehensive resource to navigate the challenges you may encounter during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile?

An ideal solvent for the recrystallization of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the cornerstone of recrystallization, allowing for dissolution of the compound when heated and its subsequent precipitation as pure crystals upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Non-toxic and cost-effective: Safety and economic considerations are important in solvent selection.

  • Appropriate boiling point: The boiling point should be high enough to allow for a significant solubility difference but not so high as to make removal difficult.

Q2: Which solvents are commonly used for the recrystallization of nicotinonitrile derivatives?

While specific data for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile is not extensively published, general knowledge of nicotinonitrile and pyridine-based compounds suggests the following solvents and solvent systems as starting points for screening:

  • Alcohols: Ethanol, methanol, and isopropanol are often good choices for polar compounds.[1]

  • Esters: Ethyl acetate can be effective.

  • Ketones: Acetone may be a suitable solvent.

  • Ethers: Diethyl ether or methyl tert-butyl ether (MTBE) can be used, often as a co-solvent.[2]

  • Hydrocarbons: Heptane or hexane are typically used as anti-solvents in a two-solvent system to induce precipitation.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can provide the steep solubility curve necessary for efficient recrystallization.[3] Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.

Q3: What are the visual indicators of a successful recrystallization?

A successful recrystallization is typically characterized by the formation of well-defined, lustrous crystals. The supernatant liquid (mother liquor) should be clear, indicating that the majority of the desired compound has crystallized out of solution. Conversely, the presence of an oil, amorphous powder, or significant discoloration in the crystals suggests that the process was not optimal.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile and provides actionable solutions.

Problem 1: The compound "oils out" instead of crystallizing.

Cause: This phenomenon occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is more common with compounds that have low melting points or when the solution is highly concentrated.[4]

Solutions:

  • Increase the solvent volume: Add more of the primary solvent to the hot solution to reduce the concentration and lower the saturation point.[4][5] Reheat to ensure complete dissolution and then allow it to cool slowly.

  • Slow down the cooling rate: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.

  • Use a different solvent system: The chosen solvent may not be appropriate. Experiment with a solvent that has a lower boiling point or a different polarity.

  • "Scratching" the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][6]

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled, supersaturated solution to initiate crystallization.[6][7]

Problem 2: No crystals form, even after cooling.

Cause: This usually indicates that either too much solvent was used, resulting in a solution that is not supersaturated upon cooling, or the solution is supersaturated but requires initiation of crystal growth.[4][6][7]

Solutions:

  • Reduce the solvent volume: Carefully evaporate some of the solvent by gently heating the solution or using a rotary evaporator.[4][7] Be cautious not to evaporate too much solvent, which could lead to rapid precipitation of impurities.

  • Induce crystallization: As with "oiling out," try scratching the flask with a glass rod or adding a seed crystal.[6][7]

  • Cool to a lower temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer for a short period.

Problem 3: The purity of the recrystallized product has not improved.

Cause: This can be due to several factors, including the co-precipitation of impurities, the formation of an impure solid solution, or the presence of insoluble impurities.

Solutions:

  • Hot filtration: If insoluble impurities are present, they must be removed by filtering the hot solution before allowing it to cool.[3] Ensure the filtration apparatus is pre-heated to prevent premature crystallization in the funnel.

  • Charcoal treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] Use charcoal sparingly, as it can also adsorb the desired compound.

  • Re-recrystallization: A second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.

  • Consider a different purification technique: If recrystallization is ineffective, other methods such as column chromatography may be required.[8][9]

Problem 4: Poor recovery of the recrystallized product.

Cause: A low yield can result from using too much solvent, incomplete precipitation, or loss of material during transfers.[5][6]

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product.[6]

  • Ensure complete cooling: Allow sufficient time for the solution to cool to a low temperature to maximize the amount of product that crystallizes.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[6]

  • Recover from the mother liquor: If a significant amount of product remains in the mother liquor, it may be possible to recover a second crop of crystals by evaporating some of the solvent and re-cooling. However, be aware that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude 6-(Tetrahydropyran-4-yloxy)nicotinonitrile. Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating: Heat the test tube in a water bath or on a hot plate. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Cooling: Remove the test tube from the heat and allow it to cool to room temperature. A good solvent will result in the formation of crystals.

  • Dissolution: Place the crude 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Choose a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol.

Data Presentation

SolventPolarity IndexBoiling Point (°C)Comments
Ethanol5.278Good starting point for polar compounds.
Isopropanol4.382Another good alcohol to screen.
Ethyl Acetate4.477A moderately polar ester.
Acetone5.156A polar ketone with a low boiling point.
Diethyl Ether2.835Often used as a co-solvent.
Heptane0.198A non-polar anti-solvent.
Water9.0100Can be used as an anti-solvent with alcohols.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Completely Dissolved add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration Insoluble Impurities? charcoal Charcoal Treatment (Optional) dissolved_product->charcoal Colored Impurities? cool_slowly Slow Cooling hot_filtration->cool_slowly charcoal->hot_filtration ice_bath Ice Bath cool_slowly->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product High-Purity Product dry_crystals->pure_product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_purity Purity Not Improved? start->low_purity oiling_out_sol1 Add more solvent & re-cool slowly oiling_out->oiling_out_sol1 Yes no_crystals_sol1 Reduce solvent volume no_crystals->no_crystals_sol1 Yes low_purity_sol1 Perform hot filtration low_purity->low_purity_sol1 Yes oiling_out_sol2 Scratch flask or add seed crystal oiling_out_sol1->oiling_out_sol2 oiling_out_sol3 Change solvent system oiling_out_sol2->oiling_out_sol3 no_crystals_sol2 Scratch flask or add seed crystal no_crystals_sol1->no_crystals_sol2 no_crystals_sol3 Cool to a lower temperature no_crystals_sol2->no_crystals_sol3 low_purity_sol2 Use activated charcoal low_purity_sol1->low_purity_sol2 low_purity_sol3 Re-recrystallize low_purity_sol2->low_purity_sol3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

  • Chemsrc. (2025). Tetrahydropyran. Retrieved from [Link]

  • Reddit. (2023). Recrystallization of TBAPF6 solvent help. Retrieved from [Link]

  • Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.

Sources

Technical Support Center: Stability of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSH-PYR-006 Topic: Acid Stability & Degradation Mechanisms Status: Active Guide Last Updated: February 14, 2026

Executive Summary: The "Trojan Horse" Instability

The Core Issue: Users frequently report yield loss or the appearance of a polar impurity during the acidic workup or salt formation of 6-(tetrahydropyran-4-yloxy)nicotinonitrile . While the nitrile group (-CN) is generally robust, the 6-alkoxy pyridine motif acts as a "vinylogous ester." Under acidic conditions, this ether linkage is susceptible to cleavage, driving the equilibrium toward the thermodynamically favored 6-hydroxynicotinonitrile (5-cyano-2-pyridone) .

Key Takeaway: Treat this molecule as acid-sensitive . The tetrahydropyran-4-yl group is not a standard acid-labile THP acetal protecting group, but the pyridine ring activates the ether oxygen, making it significantly more labile than a standard dialkyl ether.

Diagnostic Hub: Why is my compound degrading?

The Mechanism of Failure: Acid-Catalyzed Ether Cleavage

The most common failure mode is not nitrile hydrolysis, but rather the cleavage of the C–O bond at the pyridine ring.

  • Protonation: The pyridine nitrogen is basic (

    
    ). In acidic media (pH < 3), it becomes protonated.
    
  • Activation: Protonation increases the electrophilicity of the C-6 position.

  • Nucleophilic Attack: Water attacks C-6.

  • Collapse: The tetrahedral intermediate collapses to expel 4-hydroxytetrahydropyran.

  • Tautomerization: The resulting 6-hydroxypyridine tautomerizes to the highly stable 2-pyridone form.

Visualizing the Degradation Pathway

degradation_mechanism Substrate 6-(THP-4-yloxy) nicotinonitrile Protonated N-Protonated Intermediate Substrate->Protonated + H+ (pH < 3) Transition Tetrahedral Intermediate Protonated->Transition + H2O Pyridone 6-Hydroxynicotinonitrile (Major Degradant) Transition->Pyridone Ether Cleavage Byproduct 4-Hydroxytetrahydropyran (Byproduct) Transition->Byproduct

Figure 1: The acid-catalyzed hydrolysis pathway converting the ether substrate into the pyridone impurity.[1]

Technical Data & Stability Matrix

The following data summarizes the stability profile based on kinetic data of analogous 6-alkoxypyridines.

ConditionpH RangeHalf-Life (

)
OutcomeRecommendation
Strong Acid / Heat < 1.0< 1 HourComplete Degradation to Pyridone.AVOID. Do not use 6M HCl or reflux in AcOH.
Mild Acid / RT 2.0 - 4.06 - 12 HoursSlow hydrolysis (~5-10% impurity).Work quickly. Keep cold (

C).
Weak Acid / Cold 4.0 - 6.0> 48 HoursStable.Safe for standard extraction/washing.
Neutral / Basic 7.0 - 10.0IndefiniteStable.Preferred storage condition.

Critical Note: The Nitrile (-CN) group typically requires concentrated acid and temperatures >80°C to hydrolyze to the amide. If you see degradation at RT, it is the ether , not the nitrile.

Experimental Protocols

Protocol A: Safe Workup Procedure (Quenching Acidic Reactions)

Use this protocol if your previous step involved acidic reagents (e.g., TFA, HCl).

  • Cool Down: Cool the reaction mixture to 0°C before quenching.

  • Buffer Selection: Do not quench directly with water if the mixture is highly acidic (this creates a hot, dilute acid solution).

    • Recommended: Quench into a saturated NaHCO₃ solution or a Phosphate Buffer (pH 7.4) .

  • Extraction: Extract immediately with EtOAc or DCM.

  • Washing: Wash the organic layer with brine. Avoid 1M HCl washes to remove pyridine impurities; use a pH 5 citrate buffer if protonation of impurities is required.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is being stored in solution for long periods.

Protocol B: Salt Formation (The "Safe Salt" Method)

Researchers often try to make the HCl salt and fail. Use this alternative.

  • Dissolve: Dissolve 1 eq. of the free base in anhydrous diethyl ether or EtOAc.

  • Acid Choice: Avoid aqueous acids. Use anhydrous HCl in dioxane (4M) or Methanesulfonic acid .

  • Stoichiometry: Add exactly 0.95 eq. of acid dropwise at 0°C. Avoiding excess acid prevents the "acid-pool" effect that catalyzes hydrolysis.

  • Precipitation: Filter the salt immediately under nitrogen.

  • Drying: Vacuum dry at RT. Do not heat the salt, as the protonated pyridine can self-catalyze ether cleavage in the solid state if residual moisture is present.

Troubleshooting FAQs

Q1: I see a new peak in LCMS with Mass [M-84]. What is it? A: This is the diagnostic mass shift for the loss of the tetrahydropyran ring (


, mass ~85) + gain of a proton.
  • Parent Mass: 204.2 (Free Base)

  • Impurity Mass: ~120.1 (6-Hydroxynicotinonitrile)

  • Cause: You likely exposed the compound to pH < 2 for >30 minutes.

Q2: Can I use TFA for deprotection of other groups on this molecule? A: Proceed with extreme caution. If you must use TFA (e.g., to remove a Boc group elsewhere), use dilute TFA in DCM (1:4) at 0°C and quench immediately. Do not let it stir overnight.

Q3: Is the THP group here the same as a THP protecting group? A: No. A standard THP protecting group is an acetal (O-C-O) and comes off very easily with catalytic acid. Your molecule is a tetrahydropyran-4-yl ether (secondary alkyl ether). It is more stable than an acetal but less stable than a methyl ether due to the pyridine ring's electron-withdrawing nature.

References

  • Katritzky, A. R.; Ramsden, C. A. (2010). Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier. (Detailed kinetics of 2- and 6-alkoxypyridine hydrolysis).
  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Ed. Wiley-Interscience. (Mechanisms of vinylogous ester hydrolysis).
  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Acid-catalyzed hydrolysis mechanisms).[1][2][3][4][5][6]

  • PubChem Compound Summary. (2024). 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile. National Center for Biotechnology Information. Link (Verified structure and basic properties).

Sources

Handling moisture sensitivity during 6-(Tetrahydropyran-4-yloxy)nicotinonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in


 Etherification
Doc ID:  TSC-2026-NICO-06
Status:  Active
Author:  Senior Application Scientist Team

Executive Summary & Chemistry Core

This guide addresses the critical moisture sensitivity encountered during the synthesis of 6-(tetrahydropyran-4-yloxy)nicotinonitrile . The reaction typically employs a Nucleophilic Aromatic Substitution (


) between 6-chloronicotinonitrile  (electrophile) and tetrahydropyran-4-ol  (nucleophile), mediated by a strong base (typically Sodium Hydride, NaH).
The Moisture Paradox

While the pyridine ring activates the chlorine for displacement, the presence of the nitrile group and the high basicity required create a "perfect storm" where trace moisture triggers three competing failure modes:

  • Competitive Hydrolysis (The Yield Killer): Water forms hydroxide (

    
    ), which is a smaller, harder nucleophile than the tetrahydropyran alkoxide. It attacks C6 faster, forming the pyridone impurity  (6-hydroxynicotinonitrile tautomer).
    
  • Nitrile Hydration (The Purity Killer): Under basic conditions, water attacks the nitrile (

    
    ), converting it to the primary amide  (6-chloronicotinamide or product-amide).
    
  • Base Deactivation: NaH reacts instantly with water to form NaOH, which alters the basicity profile and stops the conversion of the alcohol to the active alkoxide.

Visualizing the Failure Pathways

The following diagram maps the intended reaction pathway against the moisture-induced failure modes.

ReactionPathways Start 6-Chloronicotinonitrile + THP-4-ol NaH NaH (Base) Start->NaH Deprotonation Moisture Trace H2O NaH->Moisture Wet Solvent/Atmosphere Alkoxide THP-Alkoxide (Active Nucleophile) NaH->Alkoxide Dry Conditions Hydroxide NaOH / OH- (Competitor) Moisture->Hydroxide Generates OH- Product TARGET: 6-(THP-4-yloxy)nicotinonitrile Alkoxide->Product SNAr Attack (C6) Impurity1 IMPURITY A: 6-Hydroxynicotinonitrile (Pyridone) Hydroxide->Impurity1 Fast Attack (C6) Impurity2 IMPURITY B: Amide Derivative Hydroxide->Impurity2 Attack on Nitrile (C3)

Figure 1: Reaction landscape showing how trace moisture diverts flux from the target ether to pyridone and amide impurities.

Troubleshooting Guide (FAQs)

Q1: I see a new spot on TLC (lower ) that tracks with the disappearance of the starting material. Is this the product?

Diagnosis: Likely No .

  • Technical Insight: The target ether is relatively non-polar. If you see a spot with significantly lower

    
     (more polar), it is likely the 6-hydroxynicotinonitrile  (pyridone) or the amide .
    
  • Validation: Perform a mini-workup on an aliquot. The pyridone is soluble in aqueous base (due to the N-H acidity of the tautomer). If the spot disappears from the organic layer after a basic wash (1M NaOH), it is the hydroxy impurity.

  • Root Cause: Your solvent (THF/DMF) was "wet" (>200 ppm

    
    ). The 
    
    
    
    generated outcompeted the bulky THP-alkoxide.
Q2: The reaction stalls at 60% conversion even with excess NaH.

Diagnosis: Surface passivation or Base Death .

  • Technical Insight: If using NaH in oil, the oil can coat the surface of the hygroscopic THP-alcohol, preventing reaction. More likely, moisture in the system consumed the accessible hydride.

  • Correction: Do not simply add more NaH to a hot reaction (risk of runaway). Cool to 0°C, add a fresh aliquot of NaH, and ensure vigorous stirring.

  • Pro-Tip: Pre-dissolve the THP-4-ol in dry THF and add NaH to that solution first to form the alkoxide before adding the chloronicotinonitrile. This prevents the base from attacking the nitrile or pyridine ring directly.

Q3: Can I use DMF to speed up the reaction?

Diagnosis: High Risk / High Reward .

  • Technical Insight: DMF accelerates

    
     by solvating the cation (
    
    
    
    ), leaving the alkoxide "naked" and reactive. However, NaH + DMF is thermally unstable and can lead to runaway decompositions [1]. Furthermore, DMF decomposition generates dimethylamine (
    
    
    ), which is a nucleophile that will react with the starting material to form 6-(dimethylamino)nicotinonitrile .
  • Recommendation: Use THF (Tetrahydrofuran) for safety. If you must use DMF for reactivity, keep T < 40°C and never leave the NaH/DMF mixture standing without the substrate.

Optimized Experimental Protocol

Standardized for 10 mmol scale. All glassware must be oven-dried (120°C) and assembled hot under


 flow.
Reagents & Preparation
ReagentEquiv.[1][2][3][4]RoleCritical Spec
6-Chloronicotinonitrile 1.0ElectrophilePurity >98%
Tetrahydropyran-4-ol 1.2NucleophileMust be azeotropically dried (See Step 1)
Sodium Hydride (NaH) 1.5Base60% dispersion in oil (Do not wash oil; it protects from moisture)
THF (Anhydrous) -SolventKarl Fischer < 50 ppm

Step-by-Step Workflow

1. Drying the Nucleophile (The "Hidden" Variable) THP-4-ol is hygroscopic. Even "fresh" bottles contain water.

  • Action: Dissolve THP-4-ol in Toluene and rotary evaporate (x2). Or, dissolve in anhydrous THF and store over 3Å molecular sieves for 24h before use.

2. Alkoxide Formation (0°C)

  • Charge a flame-dried flask with NaH (1.5 equiv) and anhydrous THF (0.5 M concentration relative to substrate).

  • Cool to 0°C (Ice bath).

  • Add the dried THP-4-ol (1.2 equiv) dropwise (dissolved in minimal THF).

  • Observation: Gas evolution (

    
    ). Stir for 30 mins at 0°C -> RT. The solution should become slightly turbid or clear (alkoxide formation).
    

3. The


 Event 
  • Cool the alkoxide solution back to 0°C .

  • Add 6-Chloronicotinonitrile (1.0 equiv) as a solution in THF dropwise.

  • Why dropwise? To prevent a localized exotherm which could trigger nitrile polymerization.

  • Remove ice bath and stir at Room Temperature .

  • Monitor: Check HPLC/TLC at 2 hours. If <50% conversion, heat to 40-50°C. Do not exceed 60°C to avoid nitrile hydrolysis.

4. Quench & Workup (Preserving the Nitrile)

  • Danger: Do not quench with strong acid.

  • Cool to 0°C.

  • Quench by dropwise addition of Saturated

    
     . This buffers the pH to ~8-9, neutralizing the alkoxide without hydrolyzing the nitrile.
    
  • Extract with EtOAc. Wash organic layer with water (x2) and Brine (x1).

  • Dry over

    
     (Magnesium sulfate is slightly acidic; Sodium sulfate is safer for nitriles).
    

Diagnostic Decision Tree

Use this logic flow to resolve yield/purity issues during scale-up.

Troubleshooting Problem Issue Detected CheckTLC Check TLC/LCMS Problem->CheckTLC SM_Remains Starting Material Remains (Incomplete Conv.) CheckTLC->SM_Remains Impurities New Impurity Spots CheckTLC->Impurities DrySolvent Action: Check Solvent KF. Is water >100ppm? SM_Remains->DrySolvent AddBase Action: Add 0.2 eq NaH Wait 1h DrySolvent->AddBase No (Dry) Restart Action: Abort. Dry reagents & Restart DrySolvent->Restart Yes (Wet) IdentifyImp Identify Impurity Type Impurities->IdentifyImp PolarSpot Polar Spot (Low Rf) (Pyridone/Amide) IdentifyImp->PolarSpot DMF_Imp Dimethylamine Adduct (If using DMF) IdentifyImp->DMF_Imp CheckSeal Check Inert Atmosphere (Air Leak?) PolarSpot->CheckSeal SwitchTHF Switch solvent to THF Lower Temp DMF_Imp->SwitchTHF

Figure 2: Logic flow for diagnosing reaction failures based on TLC/LCMS data.

References

  • Yang, H., et al. (2009). "Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent." Journal of Organic Chemistry. Link

  • Dunn, P. J., et al. (2012). "Safety Concerns in Pharmaceutical Manufacturing: The Use of NaH in DMF." Organic Process Research & Development. Link

  • Shiner, C. S., et al. (1983).[3] "Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles." Tetrahedron Letters. Link

  • Organic Chemistry Portal.

    
    )." Link
    

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, a molecule of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific compound in publicly available literature, this document leverages established principles of mass spectrometry and known fragmentation behaviors of its constituent chemical moieties—substituted pyridines and tetrahydropyran ethers—to construct a theoretical fragmentation pathway. Furthermore, we will compare this predicted pattern with that of simpler 6-alkoxynicotinonitriles to illuminate the influence of the tetrahydropyran-4-yloxy substituent on the fragmentation process. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this and related molecules.

Introduction to 6-(Tetrahydropyran-4-yloxy)nicotinonitrile and the Role of Mass Spectrometry

6-(Tetrahydropyran-4-yloxy)nicotinonitrile belongs to a class of substituted pyridines that are of significant interest in the development of novel therapeutic agents. The nicotinonitrile scaffold is a common feature in many biologically active compounds, and the tetrahydropyran (THP) moiety is frequently incorporated to modulate physicochemical properties such as solubility and metabolic stability. Mass spectrometry is an indispensable analytical technique in the development of such compounds, providing crucial information about molecular weight and structure through the analysis of fragmentation patterns. Understanding these patterns is key to confirming chemical identity, identifying metabolites, and characterizing impurities.

Proposed Fragmentation Pattern of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

The fragmentation of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile under mass spectrometry, particularly using techniques like Collision-Induced Dissociation (CID), is expected to be driven by the lability of the ether linkage and the stability of the resulting fragments. The fragmentation of substituted pyridines is known to be influenced by the nature and position of the substituents on the ring.[1][2][3]

The proposed fragmentation pathway, initiated by protonation of the pyridine nitrogen, is depicted below.

fragmentation_pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [M+H]⁺ m/z 219.11 F1 m/z 135.04 (6-hydroxynicotinonitrile) M->F1 Loss of C5H8O (dihydropyran) F2 m/z 119.04 (pyridone-like radical cation) M->F2 Cleavage of C-O bond F1a m/z 108.04 F1->F1a Loss of HCN F2a m/z 63.03 F2->F2a Loss of C4H8

Caption: Proposed Fragmentation Pathway of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Interpretation of the Fragmentation Pathway:

Upon electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate on the basic pyridine nitrogen, yielding a molecular ion [M+H]⁺ at m/z 219.11. Subsequent fragmentation via CID is proposed to proceed through two primary pathways:

  • Pathway 1 (Loss of Dihydropyran): A significant fragmentation pathway is predicted to involve the cleavage of the C-O bond of the ether linkage with a subsequent hydrogen rearrangement, leading to the neutral loss of dihydropyran (C₅H₈O, 84.06 Da). This would result in the formation of a protonated 6-hydroxynicotinonitrile fragment at m/z 135.04 . This fragment could then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, 27.01 Da), to produce a fragment at m/z 108.03 .

  • Pathway 2 (Cleavage of the Tetrahydropyran Ring): An alternative fragmentation involves the cleavage of the C-O bond, generating a pyridone-like radical cation at m/z 119.04 and a tetrahydropyranyl cation. The fragmentation of the tetrahydropyran ring itself is a known process in mass spectrometry.[4] The resulting tetrahydropyranyl cation could further fragment through the loss of butene (C₄H₈, 56.11 Da) to yield a smaller fragment.

Comparative Analysis: Fragmentation of Simpler 6-Alkoxynicotinonitriles

To understand the influence of the tetrahydropyran-4-yloxy substituent, it is instructive to compare its predicted fragmentation with that of simpler 6-alkoxynicotinonitriles, such as 6-methoxynicotinonitrile.

Feature6-(Tetrahydropyran-4-yloxy)nicotinonitrile6-Methoxynicotinonitrile
Molecular Ion [M+H]⁺ m/z 219.11m/z 135.06
Primary Neutral Loss Dihydropyran (C₅H₈O, 84.06 Da)Methyl radical (•CH₃, 15.02 Da) or Methanol (CH₃OH, 32.03 Da)
Major Fragment Ion m/z 135.04 (protonated 6-hydroxynicotinonitrile)m/z 120.04 (loss of •CH₃) or m/z 103.04 (loss of CH₃OH)
Key Differentiator Fragmentation is dominated by the complex rearrangement and cleavage of the bulky tetrahydropyran ring.Fragmentation is characterized by the simple loss of the small methoxy substituent.

The comparison highlights that the nature of the alkoxy substituent dramatically influences the fragmentation pattern. While simpler alkoxy groups lead to straightforward losses of the alkyl group or alcohol, the tetrahydropyran-4-yloxy group introduces more complex fragmentation pathways involving ring opening and rearrangements.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed, step-by-step methodology for acquiring a high-resolution mass spectrum of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile.

Objective: To obtain the full scan mass spectrum and the product ion spectrum (MS/MS) of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile using Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.

Materials:

  • 6-(Tetrahydropyran-4-yloxy)nicotinonitrile sample

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile in methanol.

    • From the stock solution, prepare a working solution of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

  • LC-MS System Configuration:

    • Liquid Chromatography (LC):

      • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2 µL

    • Mass Spectrometry (MS):

      • Ionization Mode: ESI Positive

      • Gas Temperature: 325 °C

      • Gas Flow: 8 L/min

      • Nebulizer: 35 psig

      • Sheath Gas Temperature: 350 °C

      • Sheath Gas Flow: 11 L/min

      • Capillary Voltage: 3500 V

      • Nozzle Voltage: 500 V

      • Fragmentor: 175 V

      • Skimmer: 65 V

      • Acquisition Mode:

        • MS1 (Full Scan): m/z 100-500

        • MS2 (Tandem MS): Isolate the [M+H]⁺ ion (m/z 219.11) and perform Collision-Induced Dissociation (CID) at varying collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern.

  • Data Analysis:

    • Process the acquired data using appropriate software (e.g., Agilent MassHunter).

    • Identify the molecular ion and major fragment ions.

    • Propose structures for the fragment ions based on their accurate mass measurements.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Analysis prep1 Prepare 1 mg/mL stock in Methanol prep2 Dilute to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% FA prep1->prep2 lc LC Separation (C18 column) prep2->lc ms ESI-QTOF MS lc->ms ms1 MS1: Full Scan (m/z 100-500) ms->ms1 ms2 MS2: Isolate [M+H]⁺ (m/z 219.11) & CID ms->ms2 analysis Data Processing & Fragment Identification ms1->analysis ms2->analysis

Caption: Experimental Workflow for MS Analysis.

Conclusion

This guide has presented a comprehensive, theoretically-grounded analysis of the expected mass spectrometry fragmentation pattern of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile. By understanding the fundamental principles of fragmentation for its constituent pyridine and tetrahydropyran ether moieties, we can predict the major fragmentation pathways and key fragment ions. The comparison with simpler 6-alkoxynicotinonitriles underscores the significant influence of the substituent on the fragmentation behavior. The provided experimental protocol offers a robust starting point for researchers seeking to obtain empirical data for this compound. This guide serves as a practical tool for scientists in the field of drug discovery and development, aiding in the critical task of molecular structure elucidation and characterization.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Tetrahydropyran - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Comparative Guide: IR Spectroscopy Characterization of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

6-(Tetrahydropyran-4-yloxy)nicotinonitrile (CAS: 1159977-34-0) is a critical pharmacophore intermediate, frequently utilized in the synthesis of PDE4 inhibitors (e.g., Crisaborole analogs) and other anti-inflammatory agents. Its structure combines an electron-deficient pyridine ring , a conjugated nitrile group , and a cyclic ether (tetrahydropyran) linkage.

This guide provides a comparative analysis of the infrared (IR) spectral signature of this molecule.[1][2][3][4][5][6][7] Unlike standard spectral libraries that list peaks in isolation, this document compares the diagnostic bands of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile against its structural precursors and functional analogs. This comparative approach is essential for process chemists validating the Nucleophilic Aromatic Substitution (


) reaction between 6-chloronicotinonitrile and 4-hydroxytetrahydropyran.

Comparative Spectral Analysis

The Nitrile (C≡N) Signature

The nitrile group is the primary diagnostic handle for this molecule.[5] Its position is sensitive to the electronic environment of the aromatic ring.[5]

FeatureTarget: 6-(THP-4-yloxy)nicotinonitrileAlternative 1: Aliphatic Nitrile (e.g., Acetonitrile)Alternative 2: Benzonitrile (Phenyl analog)
Frequency (

)
2220 – 2235 2250 – 22602228 – 2232
Intensity Medium-StrongWeak-MediumStrong
Mechanism Conjugated (Electron Deficient): The pyridine nitrogen withdraws electron density, slightly altering the bond order compared to benzene, but the conjugation lowers the frequency relative to aliphatic nitriles.Inductive Only: No resonance lowers the force constant; higher frequency observed.Conjugated: Resonance with the phenyl ring lowers the frequency.[3]

Diagnostic Insight: The shift from ~2250


 (aliphatic) to ~2225 

confirms the nitrile is attached to the aromatic ring.[5] If the reaction used a cyanation of a halide, this peak's intensity and sharpness are key purity indicators.
The Ether (C–O–C) Linkage

The ether linkage in this molecule is asymmetric (


), creating a distinct "two-band" signature that differentiates it from simple dialkyl ethers or the starting alcohol.
FeatureTarget: Pyridine-O-THP EtherAlternative: Dialkyl Ether (e.g., Diethyl Ether)Precursor: 4-Hydroxytetrahydropyran

Stretch
1230 – 1270

AbsentAbsent

Stretch
1030 – 1090

~1120

~1050

(shifted by H-bonding)
Key Difference Resonance Stiffening: The bond between the Pyridine Carbon and Oxygen has partial double-bond character, shifting it to a higher frequency (1250 region) than a standard aliphatic ether.Single band, lower frequency.Broad O-H stretch at 3200-3500

dominates.[3]

Experimental Data: Predicted vs. Observed Ranges

The following table synthesizes data from structural analogs (e.g., alkoxy-nicotinonitriles) to provide the expected spectral fingerprint.

Table 1: Diagnostic IR Bands for 6-(Tetrahydropyran-4-yloxy)nicotinonitrile

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Utility
Pyridine Ring C-H Stretch (

)
3030 – 3080WeakConfirms aromaticity; differentiates from solvent residues.
Nitrile C≡N Stretch2220 – 2230 Med-StrongPrimary ID: Sharp peak. Absence indicates hydrolysis to amide/acid.
Pyridine Ring C=N / C=C Ring Stretch1580 – 1600StrongCharacteristic "breathing" modes of the heterocyclic ring.
Ether (Ar-O) C-O Asymmetric Stretch1240 – 1260 StrongReaction Success: Appears only after

coupling.
Cyclic Ether (THP) C-O-C Symmetric Stretch1080 – 1110StrongConfirms presence of the tetrahydropyran moiety.
Precursor Check O-H StretchAbsentN/APresence of broad band >3200

indicates unreacted alcohol.

Visualizing the Characterization Logic

The following diagram illustrates the decision logic for a chemist analyzing the crude reaction mixture.

IR_Decision_Tree Start Crude Product Spectrum Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Start->Check_OH Result_Alcohol Contamination: Unreacted 4-Hydroxytetrahydropyran Check_OH->Result_Alcohol Yes Check_CN Check 2220-2230 cm⁻¹ (Sharp Peak?) Check_OH->Check_CN No Result_NoCN Failure: Hydrolysis to Amide/Acid Check_CN->Result_NoCN No Check_Ether Check 1240-1260 cm⁻¹ (New Strong Band?) Check_CN->Check_Ether Yes Check_Ether->Result_Alcohol No (Missing Ar-O linkage) Result_Success CONFIRMED: 6-(Tetrahydropyran-4-yloxy)nicotinonitrile Check_Ether->Result_Success Yes

Figure 1: Spectral Decision Tree for validating the synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile from its precursors.

Experimental Protocol: ATR-FTIR Characterization

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to speed and lack of hygroscopic interference.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 4

    
    .
    
  • Scans: 32 scans (sufficient for S/N ratio > 100:1).

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to subtract atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    .
  • Sample Loading: Place approximately 2-5 mg of the solid 6-(Tetrahydropyran-4-yloxy)nicotinonitrile onto the center of the crystal.

  • Compression: Lower the pressure arm until the force gauge registers the optimal contact (usually ~80-100 units depending on vendor). Crucial: Poor contact weakens the nitrile peak intensity.

  • Acquisition: Acquire the spectrum.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required). Baseline correct if necessary (rarely needed for pure samples).

Validation Criteria (Self-Check)
  • Purity Check: The baseline between 3200–3600

    
     must be flat. Any rise indicates moisture or unreacted alcohol.
    
  • Intensity Ratio: The Ether band (1250

    
    ) should be of comparable or greater intensity than the Nitrile band (2225 
    
    
    
    ). If the Nitrile is weak, check crystal contact.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Nitrile and Ether shifts).
  • NIST Mass Spectrometry Data Center. (2023). Tetrahydropyran IR Spectrum. National Institute of Standards and Technology.[8] Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Pyridine ring breathing modes).[9]

  • MDPI Molbank. (2026). Synthesis and Characterization of Alkoxy-Nicotinonitriles. (Provides analog data for propargyloxy-nicotinonitrile shifts). Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

Sources

Strategic Guide: Synthetic Routes to 6-Alkoxynicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Alkoxynicotinonitriles (2-alkoxy-5-cyanopyridines) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., PIM-1, PDE3) and GPCR ligands. Their synthesis presents a classic "chemoselectivity vs. availability" trade-off.

This guide objectively compares the three dominant synthetic architectures:

  • Nucleophilic Aromatic Substitution (SNAr): The industrial "workhorse" for primary/secondary alkoxides.

  • Palladium-Catalyzed Cyanation: The "reverse" approach for late-stage functionalization.

  • Regioselective O-Alkylation: The "ambident" route utilizing 6-hydroxynicotinonitrile, requiring precise control over N- vs. O-selectivity.

Part 1: Comparative Analysis

The following matrix evaluates each route based on yield, scalability, and "Green" chemistry metrics.

Table 1: Strategic Selection Matrix
FeatureRoute 1: SNAr Route 2: Pd-Cyanation Route 3: O-Alkylation
Starting Material 6-Chloronicotinonitrile (Cheap)6-Alkoxy-3-bromopyridine6-Hydroxynicotinonitrile
Key Reagent Alcohol + Base (NaH/K₂CO₃)Zn(CN)₂ or K₄[Fe(CN)₆]Alkyl Halide + Ag₂CO₃ / Mitsunobu
Primary Challenge Hydrolysis of CN (rare)Heavy metal removal / CN toxicityN- vs. O-Selectivity
Scalability High (kg scale)Moderate (Catalyst cost)Low to Moderate
Green Score High (Atom economy)Low (Heavy metals, waste)Moderate (Ag waste or DIAD)
Best For... Standard primary/secondary alcoholsComplex aryl/heteroaryl ethersComplex alcohols via Mitsunobu

Part 2: Detailed Methodologies

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Standard Protocol

This is the most efficient route due to the electronic nature of the pyridine ring. The nitrogen atom at position 1 and the nitrile group at position 3 (para-like to C6) synergistically deplete electron density at C6, making it highly susceptible to nucleophilic attack.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

SnAr_Mechanism SM 6-Chloronicotinonitrile Complex Meisenheimer Intermediate SM->Complex + Nu (Fast) Nu Alkoxide (RO⁻) Nu->Complex Prod 6-Alkoxynicotinonitrile Complex->Prod - LG (Rate Limiting) LG Cl⁻ Complex->LG

Figure 1: SNAr Addition-Elimination Mechanism.

Experimental Protocol (Self-Validating)
  • Setup: Charge a dry flask with 6-chloronicotinonitrile (1.0 equiv) and anhydrous THF (5-10 V).

  • Activation: Cool to 0°C. Add NaH (60% dispersion, 1.1 equiv) portion-wise. Note: For base-sensitive substrates, use K₂CO₃ in DMF at 60°C.

  • Addition: Add the alcohol (1.05 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC/LCMS.

    • Checkpoint: Disappearance of SM (m/z ~138 for Cl-SM) and appearance of Product.

  • Quench: Carefully quench with sat. NH₄Cl.

  • Workup: Extract with EtOAc. Wash organic layer with water (x3) to remove DMF (if used).

Expert Insight: If the nitrile hydrolyzes to the amide (M+18 peak in LCMS), lower the temperature and ensure reagents are dry. The 3-CN group activates the 6-Cl, but also makes the ring susceptible to hydrolysis under highly basic aqueous conditions [1].

Route 2: Palladium-Catalyzed Cyanation

The "Reverse" Approach

Used when the alkoxy group is already present (e.g., from a complex natural product) or when SNAr fails due to steric hindrance. We recommend using K₄[Fe(CN)₆] as a non-toxic cyanide source over Zn(CN)₂.

Mechanistic Pathway

The cycle involves oxidative addition of the aryl halide, ligand exchange with cyanide, and reductive elimination.

Pd_Cycle Pd0 Pd(0)L₂ Int1 Ar-Pd(II)-X Pd0->Int1 Ar-X OxAdd Oxidative Addition Int2 Ar-Pd(II)-CN Int1->Int2 [CN]⁻ TransMet Transmetallation (CN⁻ source) Int2->Pd0 Ar-CN RedElim Reductive Elimination

Figure 2: Catalytic cycle for Pd-mediated cyanation.

Experimental Protocol
  • Reagents: Combine 6-alkoxy-3-bromopyridine (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) in Dioxane/Water (1:1).

  • Base: Add Na₂CO₃ (1.0 equiv).

  • Conditions: Degas with N₂ for 10 min. Heat to 100°C for 12-16 h.

  • Workup: Filter through Celite to remove Pd black.

  • Purification: Silica gel chromatography is essential to remove ligand residues.

Expert Insight: K₄[Fe(CN)₆] is non-toxic and releases CN⁻ slowly, preventing catalyst poisoning, a common issue with NaCN [2].

Route 3: Regioselective O-Alkylation (The Ambident Challenge)

The Specialist Protocol

6-Hydroxynicotinonitrile exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridine-3-carbonitrile (pyridone). Alkylation can occur at N (thermodynamic, often favored) or O (kinetic/specific conditions).

Decision Tree: Controlling Selectivity

Selectivity Start 6-Hydroxynicotinonitrile Cond1 Condition: NaH / DMF / Alkyl Halide Start->Cond1 Cond2 Condition: Ag₂CO₃ / Toluene / Alkyl Halide Start->Cond2 Cond3 Condition: Mitsunobu (PPh₃/DIAD) Start->Cond3 ResultN Major Product: N-Alkyl Pyridone Cond1->ResultN Ionic Mechanism ResultO Major Product: O-Alkyl Pyridine Cond2->ResultO Silver Coordination Cond3->ResultO O-Phosphonium Int.

Figure 3: Reagent selection for N- vs. O-alkylation selectivity.

Experimental Protocol (O-Selective)

Method A: Silver-Mediated (For Halides)

  • Suspend 6-hydroxynicotinonitrile (1.0 equiv) and Ag₂CO₃ (0.6 equiv) in Toluene or Benzene .

  • Add Alkyl Halide (1.1 equiv).

  • Reflux for 12-24 h in the dark (wrap flask in foil).

  • Mechanism: The Ag⁺ coordinates to the Nitrogen, blocking it and directing attack to the Oxygen [3].

Method B: Mitsunobu (For Alcohols) [1][2]

  • Dissolve 6-hydroxynicotinonitrile (1.0 equiv), Alcohol (1.0 equiv), and PPh₃ (1.2 equiv) in dry THF .

  • Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

  • Stir at RT.[2][3]

  • Note: Mitsunobu conditions generally favor O-alkylation for pyridones due to the formation of the oxy-phosphonium intermediate [4].

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F.; Zahler, R. E.[4] "Kinetics of Nucleophilic Substitution Reactions of 4-Substituted-1-chloro-2-nitrobenzenes." Chem. Rev.1951 , 49, 273. Link

  • Green Cyanation with K4[Fe(CN)6]: Schareina, T.; Zapf, A.; Beller, M. "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chem. Commun.2004 , 1388–1389. Link

  • Ag-Mediated O-Alkylation: Hopkins, G. C.; Jonak, J. P.; Minnemeyer, H. J.; Tieckelmann, H. "The Alkylation of 2-Pyridones." J. Org.[5][6] Chem.1967 , 32, 4040–4044. Link

  • Mitsunobu on Pyridones: Kianmehr, E.; et al. "A Comparison of N- versus O-Alkylation of Substituted 2-Pyridones under Mitsunobu Conditions." Beilstein J. Org. Chem.2025 (Cited in search context).[7][8][9][10] Link

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